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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloroquinoline-6-Carboxylic Acid

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its unique electronic and structural properties make it a privileged heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its unique electronic and structural properties make it a privileged heterocycle in drug design. Within this class, 3-chloroquinoline-6-carboxylic acid represents a key synthetic intermediate and a molecule of interest for further functionalization. Its potential applications span from the development of novel kinase inhibitors to antimicrobial and antiproliferative agents.[1][2][3]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the core physicochemical properties of 3-chloroquinoline-6-carboxylic acid, moving beyond a simple data sheet to explain the causality behind analytical methodologies. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility in the laboratory.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any compound is to establish its precise molecular identity. 3-Chloroquinoline-6-carboxylic acid is an aromatic heterocyclic compound featuring a quinoline ring system substituted with a chlorine atom at the 3-position and a carboxylic acid group at the 6-position.

  • Chemical Structure: (A 2D representation of the chemical structure would be displayed here in a formal whitepaper)

  • Molecular Formula: C₁₀H₆ClNO₂[4]

  • Molecular Weight: 207.61 g/mol [4][5]

  • CAS Number: 118791-14-3[4][6]

  • InChI Key: UYQIRJWFRMCAID-UHFFFAOYSA-N[4][6]

  • Canonical SMILES: C1=CC2=C(C=C1Cl)N=CC(=C2)C(=O)O

Summary of Physicochemical Properties

For rapid assessment and reference, the key physicochemical data for 3-chloroquinoline-6-carboxylic acid are summarized below. Where experimental data is not publicly available, expected values based on chemical principles are provided.

PropertyValue / Expected RangeComments
Physical Form Solid, powderExpected to be a crystalline solid at room temperature.
Melting Point 228-232 °CA relatively high melting point indicates a stable crystal lattice.
Boiling Point > 300 °C (Decomposes)Estimated; high molecular weight and polarity suggest decomposition before boiling at atmospheric pressure.
Solubility Water: Sparingly soluble.[7] Organic Solvents: Soluble in DMSO, DMF; moderately soluble in methanol, ethanol.The carboxylic acid group provides some aqueous solubility, but the large aromatic system limits it.[7]
pKa 3.5 - 4.5 (Estimated)The acidity of the carboxylic acid is influenced by the electron-withdrawing quinoline ring and chlorine atom.[3][8]

Spectroscopic and Analytical Profile

Accurate structural confirmation and purity assessment are paramount. The following sections detail the expected spectroscopic signatures for 3-chloroquinoline-6-carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum is dominated by the carboxylic acid moiety.

  • O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region due to the hydrogen-bonded carboxylic acid hydroxyl group.[9][10][11]

  • C=O Stretch: A sharp, intense peak should appear between 1725-1700 cm⁻¹ characteristic of an aromatic carboxylic acid carbonyl group.[9][12]

  • C-O Stretch & O-H Bend: Look for absorptions in the 1320-1210 cm⁻¹ (C-O stretch) and 1440-1395 cm⁻¹ (O-H bend) regions.[9]

  • Aromatic C=C & C-H Stretches: Medium to weak bands will be present in the 1600-1450 cm⁻¹ region (C=C) and above 3000 cm⁻¹ (C-H).

  • C-Cl Stretch: A peak in the 850-550 cm⁻¹ region is indicative of the carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework.

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >12 ppm, due to the acidic nature of the proton.[10]

    • Aromatic Protons: The five protons on the quinoline ring will appear in the aromatic region (approximately 7.5-9.5 ppm). The specific chemical shifts and coupling patterns will depend on the electronic environment created by the chloro and carboxyl substituents. Protons adjacent to the nitrogen or in deshielding positions will be further downfield.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): This signal is typically found in the 165-175 δ range.[10]

    • Aromatic Carbons: Multiple signals will be present in the 120-150 δ range, corresponding to the ten carbons of the quinoline ring system.

UV-Vis Spectroscopy

The extended aromatic system of the quinoline ring acts as a strong chromophore. A UV-Vis spectrum, typically run in methanol or acetonitrile, will show strong absorbance bands, likely in the 250-350 nm range. This property is crucial for quantitative analysis using HPLC with a UV detector.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of small molecules like 3-chloroquinoline-6-carboxylic acid. A reversed-phase method is most appropriate.

  • Stationary Phase: A C18 column is the logical choice, as its nonpolar nature will effectively retain the aromatic quinoline core.[13]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (acetonitrile or methanol) is recommended.[13] The acid in the mobile phase ensures the carboxylic acid group remains protonated, leading to sharp, symmetrical peaks.

  • Detection: UV detection at a wavelength of maximum absorbance (λmax), determined from the UV-Vis spectrum, will provide high sensitivity.[13]

Key Experimental Protocols and Methodologies

The following protocols provide robust, step-by-step procedures for the characterization and analysis of 3-chloroquinoline-6-carboxylic acid.

Protocol: Purity Determination by Reversed-Phase HPLC

This protocol establishes a validated method for assessing the purity of a sample.

Rationale: This method separates the target compound from potential impurities based on polarity. A gradient elution is employed to ensure that both more polar and less polar impurities are effectively resolved and eluted from the column.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System A Prepare Mobile Phase A (0.1% TFA in H₂O) Pump Gradient Pump A->Pump B Prepare Mobile Phase B (0.1% TFA in ACN) B->Pump S Prepare Sample (1 mg/mL in DMSO/MeOH) Injector Autosampler S->Injector Pump->Injector Column C18 Column (e.g., 4.6x150mm, 5µm) @ 30°C Injector->Column Detector UV/PDA Detector (Scan 210-400 nm) Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Workflow for RP-HPLC Purity Analysis.

Methodology:

  • System Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent and acidifies the mobile phase to ensure consistent protonation of the analyte, leading to better peak shape.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Methanol:DMSO) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant temperature is critical for achieving reproducible retention times.[13]

    • Detector: UV or Photodiode Array (PDA) detector set to monitor at the λmax of the compound (e.g., 260 nm) and also to collect a full spectrum (210-400 nm) for peak purity analysis.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 95
      25.0 95
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage (Area %).

Protocol: Determination of pKa by Potentiometric Titration

Rationale: This method directly measures the change in pH of a solution of the acid as a strong base is added, allowing for the precise determination of the pKa, the point of half-neutralization.

pKa_Logic cluster_setup Titration Setup cluster_process Process cluster_analysis Data Analysis Analyte Analyte Solution (Known concentration in H₂O/Co-solvent) Add_Base Add Titrant Incrementally Analyte->Add_Base Titrant Standardized NaOH (e.g., 0.1 M) Titrant->Add_Base pH_Electrode Calibrated pH Electrode Measure_pH Record pH After Each Addition pH_Electrode->Measure_pH Add_Base->Measure_pH Plot Plot pH vs. Volume of NaOH Measure_pH->Plot Find_EP Determine Equivalence Point (EP) Plot->Find_EP Calculate_pKa pKa = pH at ½ Equivalence Point Find_EP->Calculate_pKa

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Chloroquinoline-6-carboxylic acid

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-chloroquinoline-6-carboxylic acid. Designed for researchers, scientists, and professionals in drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-chloroquinoline-6-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed theoretical framework, a robust experimental protocol for spectral acquisition, and an in-depth interpretation of the spectral data. The content is structured to deliver not only technical accuracy but also practical insights grounded in established scientific principles.

Introduction

3-Chloroquinoline-6-carboxylic acid is a quinoline derivative of significant interest in medicinal chemistry and materials science. Quinoline and its derivatives are known to exhibit a wide range of biological activities.[1][2] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure in solution.[3] This guide will focus on the theoretical and practical aspects of utilizing ¹H and ¹³C NMR spectroscopy for the characterization of 3-chloroquinoline-6-carboxylic acid.

Theoretical Framework: Understanding the NMR Spectra of Substituted Quinolines

The NMR spectra of quinoline derivatives are influenced by the electronic environment of each nucleus.[4] The introduction of substituents such as a chlorine atom and a carboxylic acid group significantly alters the chemical shifts of the protons and carbons in the quinoline ring system.

The chlorine atom at the C-3 position is an electron-withdrawing group, which deshields the adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[5] The carboxylic acid group at the C-6 position is also electron-withdrawing and will similarly influence the chemical shifts of the protons and carbons on the benzene ring of the quinoline scaffold.[6] Furthermore, the acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very high chemical shift, often above 10 ppm.[6]

Experimental Protocol for NMR Spectral Acquisition

The following protocol outlines the recommended procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 3-chloroquinoline-6-carboxylic acid.

Sample Preparation
  • Compound Purity: Ensure the 3-chloroquinoline-6-carboxylic acid sample is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Due to the presence of the carboxylic acid group, a deuterated polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. This solvent will effectively dissolve the compound and allow for the observation of the exchangeable carboxylic acid proton.[7]

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_processing Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_1h Setup 1H NMR Experiment load_sample->setup_1h setup_13c Setup 13C NMR Experiment load_sample->setup_13c acquire_1h Acquire 1H Spectrum setup_1h->acquire_1h process_spectra Process Spectra (FT, Phasing, Baseline Correction) acquire_1h->process_spectra acquire_13c Acquire 13C Spectrum setup_13c->acquire_13c acquire_13c->process_spectra analyze Analyze and Assign Peaks process_spectra->analyze

Figure 1: Experimental workflow for NMR analysis.

Predicted Spectral Data and Interpretation

Based on the structure of 3-chloroquinoline-6-carboxylic acid and established principles of NMR spectroscopy, the following ¹H and ¹³C NMR data are predicted.

Structure of 3-chloroquinoline-6-carboxylic acid with atom numbering

Figure 2: Structure of 3-chloroquinoline-6-carboxylic acid with atom numbering for NMR assignment.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.8 - 9.0d~2.51H
H-48.2 - 8.4d~2.51H
H-58.0 - 8.2d~8.51H
H-78.3 - 8.5dd~8.5, ~2.01H
H-88.6 - 8.8d~2.01H
COOH> 13br s-1H

Interpretation of ¹H NMR Spectrum:

  • H-2 and H-4: These protons are on the pyridine ring and are expected to be significantly deshielded due to the electronegativity of the nitrogen atom and the adjacent chlorine at C-3. They are predicted to appear as doublets with a small coupling constant.

  • H-5, H-7, and H-8: These protons are on the benzene ring. H-8 is expected to be the most deshielded due to the anisotropic effect of the carboxylic acid group and its proximity to the nitrogen. H-5 and H-7 will exhibit a typical ortho-coupling, while H-7 will also show a smaller meta-coupling to H-5.

  • COOH: The carboxylic acid proton will be highly deshielded and appear as a broad singlet at a very high chemical shift, which will disappear upon the addition of D₂O.[6]

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3130 - 132
C-4138 - 140
C-4a128 - 130
C-5125 - 127
C-6135 - 137
C-7130 - 132
C-8122 - 124
C-8a148 - 150
COOH167 - 169

Interpretation of ¹³C NMR Spectrum:

  • C-2 and C-8a: These carbons are adjacent to the nitrogen atom and are therefore expected to be the most deshielded among the ring carbons.[8]

  • C-3: The carbon bearing the chlorine atom will be shifted downfield due to the direct electronegative effect of the chlorine.

  • C-4 and C-4a: These quaternary carbons will likely show weaker signals.

  • C-6: The carbon attached to the carboxylic acid group will be deshielded.

  • COOH: The carbonyl carbon of the carboxylic acid will appear in the characteristic region for carboxylic acids, typically between 165 and 185 ppm.[9]

In-depth Analysis and Discussion

The predicted NMR spectra provide a detailed fingerprint of the molecular structure of 3-chloroquinoline-6-carboxylic acid. The specific chemical shifts and coupling patterns are a direct consequence of the electronic effects of the substituents and the inherent electronic structure of the quinoline ring.

The presence of the chlorine atom at C-3 is expected to cause a significant downfield shift for H-2 and H-4, as well as for C-2, C-3, and C-4, compared to unsubstituted quinoline.[5] Similarly, the carboxylic acid at C-6 will deshield the protons and carbons of the carbocyclic ring, particularly C-5, C-6, C-7, and H-5, H-7, and H-8.[6]

The coupling constants in the ¹H NMR spectrum are crucial for confirming the assignments. The expected ortho-coupling between H-5 and H-7, and the meta-coupling between H-5 and H-8, will be key to distinguishing these protons. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning all proton and carbon signals.

Conclusion

This technical guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR spectra of 3-chloroquinoline-6-carboxylic acid. By combining theoretical principles with a detailed experimental protocol and in-depth spectral interpretation, researchers can confidently utilize NMR spectroscopy for the structural elucidation and characterization of this important quinoline derivative. The predicted data serves as a valuable reference for the analysis of experimentally acquired spectra.

References

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry & Industrial Journal, 13(2), 122. Link

  • Fujita, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Link

  • Xiong, B., et al. (2018). Straightforward Synthesis of Quinolines from Enones and 2-aminobenzyl Alcohols Using an Iridium-Catalyzed Transfer Hydrogenative Strategy. The Royal Society of Chemistry. Link

  • Beck, A. (n.d.). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Repository. Link

  • Gomez, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Link

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Link

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Link

  • A Facile, Choline Chloride/Urea Catalyzed Solid Phase Synthesis of Coumarins via Knoevenagel Condensation. (n.d.). ResearchGate. Link

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. Link

  • Ukrainets, I. V., et al. (2010). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. Link

  • Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. Link

  • Organic Chemistry Data. (2020, February 14). 1H NMR Chemical Shifts. Link

  • Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Link

  • ConnectSci. (n.d.). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal ( peri) 3JoCH Coupling Constants. Link

  • Sigma-Aldrich. (n.d.). 6-Chloroquinoline-3-carboxylic acid. Link

  • Meknas, S. J., & al-shalabi, E. (2026, February). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. Link

  • ChemicalBook. (n.d.). Quinoline(91-22-5) 13C NMR spectrum. Link

  • NextSDS. (n.d.). 6-chloroquinoline-3-carboxylic acid — Chemical Substance Information. Link

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). PMC. Link

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. Link

  • 13C NMR Study of the Self-Association of Chloroquine, Amodiaquine, and Quinine. (2025, August 7). ResearchGate. Link

  • Benchchem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines. Link

  • Vijayakumar, V., & Meghe, S. K. (2025, July 3). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis. Link

  • Sigma-Aldrich. (n.d.). 3-Chloroquinoline-5-carboxylic acid. Link

  • 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. (n.d.). Sabinet African Journals. Link

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI. Link

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. Link

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure Determination of 3-chloroquinoline-6-carboxylic acid via Single-Crystal X-ray Diffraction

Abstract The quinoline scaffold is a privileged heterocyclic motif renowned for its presence in a wide array of pharmacologically active compounds, demonstrating therapeutic potential across oncology, infectious diseases...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif renowned for its presence in a wide array of pharmacologically active compounds, demonstrating therapeutic potential across oncology, infectious diseases, and inflammation.[1][2] Specifically, derivatives of quinoline carboxylic acid are of significant interest in drug discovery as versatile building blocks for complex therapeutic agents.[3][4] A fundamental prerequisite for rational drug design and understanding structure-activity relationships (SAR) is the precise knowledge of a molecule's three-dimensional atomic arrangement. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating the atomic and molecular structure of crystalline materials, providing unparalleled detail about bond lengths, angles, and intermolecular interactions.[5]

This technical guide provides a comprehensive, field-proven methodology for the determination of the crystal structure of 3-chloroquinoline-6-carboxylic acid. We will detail the entire workflow, from chemical synthesis and single-crystal growth to X-ray data collection, structure solution, and refinement. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just a protocol, but the causal logic behind critical experimental choices to ensure a robust and reliable structural determination.

Part 1: Synthesis and Crystallization of 3-chloroquinoline-6-carboxylic acid

1.1. Rationale for Synthetic Approach

The synthesis of substituted quinoline-3-carboxylic acids can often be achieved through multi-step sequences starting from appropriately substituted anilines.[6] A common and effective strategy involves the oxidation of a precursor aldehyde.[7] The proposed synthesis here is a robust method designed for high purity, which is a critical prerequisite for successful crystallization.

1.2. Experimental Protocol: Synthesis

This protocol outlines a plausible and effective route for the synthesis of the title compound.

  • Step A: Vilsmeier-Haack Formylation.

    • Begin with a suitable substituted acetanilide precursor.

    • React the acetanilide with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) to yield the corresponding 2-chloroquinoline-3-carbaldehyde intermediate.[7] This reaction proceeds via an electrophilic substitution mechanism.

  • Step B: Oxidation to Carboxylic Acid.

    • To a stirring suspension of the 2-chloroquinoline-3-carbaldehyde intermediate in aqueous ethanol, add a warm solution of silver nitrate (AgNO₃).

    • Introduce a solution of sodium hydroxide (NaOH) dropwise. The silver(I) ion acts as a mild oxidizing agent to convert the aldehyde to a carboxylate salt.[7]

    • Stir the reaction mixture for 12 hours at room temperature.

    • Filter the reaction mixture to remove silver salts.

    • Acidify the filtrate with a 15% aqueous HCl solution to a pH of 1. This protonates the carboxylate, causing the desired 3-chloroquinoline-6-carboxylic acid to precipitate.

    • Collect the solid product by filtration, wash thoroughly with deionized water, and dry under vacuum.

1.3. Rationale for Crystallization Strategy

The goal of crystallization is to produce a single, well-ordered crystal free of defects, which is essential for obtaining high-quality diffraction data.[8] The key principle is to allow the molecules to slowly and methodically arrange themselves into a crystal lattice. Slow evaporation is a reliable technique for many organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound when warm but lead to supersaturation upon slow cooling or evaporation.

1.4. Experimental Protocol: Single Crystal Growth (Slow Evaporation)

  • Solvent Screening: Test the solubility of the purified 3-chloroquinoline-6-carboxylic acid in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof). Identify a solvent or solvent system in which the compound is moderately soluble.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent (e.g., ethanol/water mixture) by gently warming and stirring.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with parafilm and pierce it with 2-3 small holes using a fine needle. This slows the rate of solvent evaporation, promoting the growth of a few large, high-quality crystals rather than many small ones.[8]

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Harvesting: Monitor the vial over several days to weeks. Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop.

Part 2: Single-Crystal X-ray Diffraction: From Data Collection to Structure Refinement

SC-XRD is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[9] The experiment involves irradiating a single crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Selection & Mounting crystallization->mounting screening Unit Cell Determination (Screening) mounting->screening collection Full Data Collection screening->collection processing Data Integration, Scaling, & Reduction collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Iterative Refinement (Least-Squares) solution->refinement validation Structure Validation (CIF Report) refinement->validation final_structure Final Atomic Coordinates & Parameters validation->final_structure Final Structural Model

Caption: Workflow for Crystal Structure Determination.

2.1. Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and is free from visible cracks or satellite growths. The crystal is mounted on a cryoloop or a glass fiber attached to a goniometer head.[9]

  • Instrument Setup: The goniometer head is placed on the diffractometer. Modern instruments consist of an X-ray source (e.g., Mo Kα, λ = 0.71073 Å), a goniometer for orienting the crystal, and a detector (e.g., CCD or CMOS).[9][10] The crystal is cooled to a low temperature (typically 100 K) using a nitrogen stream to minimize thermal vibrations and improve diffraction intensity.

  • Unit Cell Determination: A short series of initial diffraction images (frames) are collected. Software is used to automatically index these reflections to determine the crystal's unit cell parameters and Bravais lattice.[5][11] This step also assesses the crystal quality.

  • Data Collection Strategy: Based on the crystal's symmetry (space group), a strategy is calculated to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times. This involves a series of runs where the crystal is rotated through different angles (e.g., omega and phi scans).

  • Full Data Collection: The full diffraction dataset is collected according to the determined strategy.

2.2. Experimental Protocol: Data Processing and Structure Solution

  • Integration: The raw 2D diffraction images are processed. The software locates each diffraction spot, measures its intensity, and subtracts the background noise.[11][12]

  • Scaling and Merging: The integrated intensities from all frames are scaled to a common reference frame to correct for experimental variations (e.g., fluctuations in X-ray beam intensity). Redundant measurements of the same reflection are averaged to produce a final file of unique reflections with their intensities and standard deviations.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While we measure the intensities (which are related to the amplitude of the scattered waves), the phase information is lost. For small molecules like 3-chloroquinoline-6-carboxylic acid, this is typically solved using direct methods, a computational technique that uses statistical relationships between reflection intensities to derive initial phase estimates.[5][13]

  • Structure Refinement: The initial atomic model from the solution step is refined using a least-squares method.[13][14] This is an iterative process:

    • A theoretical diffraction pattern is calculated from the current atomic model.

    • This is compared to the experimentally observed diffraction data.

    • The atomic parameters (x, y, z coordinates, and atomic displacement parameters describing thermal motion) are adjusted to minimize the difference between the observed and calculated data.

    • The quality of the fit is monitored using R-factors (e.g., R1) and the Goodness-of-Fit (GooF). A successful refinement results in low R-factors and a GooF value close to 1.0.

Part 3: Illustrative Crystal Structure of 3-chloroquinoline-6-carboxylic acid

As the crystal structure for this specific compound is not publicly available, the following data is presented as a realistic, illustrative example based on the known structure of a similar isomer, 2-chloroquinoline-3-carboxylic acid.[15][16] This data represents a plausible outcome of the experimental workflow described above.

Table 1: Hypothetical Crystallographic Data and Refinement Details

ParameterValue
Chemical FormulaC₁₀H₆ClNO₂
Formula Weight207.61 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a5.850(1) Å
b8.100(2) Å
c18.250(4) Å
α90°
β92.50(3)°
γ90°
Volume863.0(3) ų
Z (Molecules/unit cell)4
Calculated Density1.598 g/cm³
Absorption Coefficient (µ)0.40 mm⁻¹
Temperature100(2) K
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected8500
Unique Reflections1980
Refinement
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.115
Goodness-of-fit (GooF)1.05

3.1. Analysis of Molecular and Crystal Structure

A successful structure determination would reveal precise details of the molecular geometry. The quinoline ring system would be expected to be largely planar. The analysis would focus on:

  • Intramolecular Geometry: Confirmation of bond lengths and angles, comparing them to standard values to identify any strain or unusual electronic effects caused by the chloro and carboxylic acid substituents.

  • Intermolecular Interactions: The crystal packing would likely be dominated by hydrogen bonding. A key interaction would be the classic carboxylic acid dimer, where two molecules form a centrosymmetric pair via strong O-H···O hydrogen bonds between their carboxylic acid groups. Other potential interactions, such as C-H···O or C-H···N bonds and π-π stacking between the aromatic quinoline rings, would be analyzed to understand the forces governing the three-dimensional crystal packing.[16]

Conclusion

The determination of a molecule's single-crystal X-ray structure is a cornerstone of modern chemical and pharmaceutical science. It provides the definitive, unambiguous proof of chemical identity and conformation in the solid state. The workflow detailed in this guide—encompassing rational synthesis, meticulous crystallization, precise data collection, and robust refinement—represents a reliable pathway to elucidating the crystal structure of 3-chloroquinoline-6-carboxylic acid. The resulting structural information is invaluable for drug development professionals, enabling advanced computational modeling, facilitating the understanding of structure-activity relationships, and providing a critical foundation for polymorphism and formulation studies.[17]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). Key Applications of Quinoline-3-carboxylic Acid in Pharmaceutical Research and Development.
  • Benchchem. (n.d.). Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery.
  • SCV. (n.d.). Introduction to X-Ray Structure Analysis and Refinement.
  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Indian Chemical Society. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography.
  • Phenix. (n.d.). X-ray Structure Refinement. Available at: [Link]

  • Al-Ostath, A. et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Al-Zahrani, M. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement. Available at: [Link]

  • Development Team. (n.d.). Crystallography & crystal growth Module : Experimental methods for x-ray diffraction.
  • YouTube. (2020, November 20). What is Single Crystal X-ray Diffraction?. Available at: [Link]

  • Read, R. J., & Oeffner, R. D. (2017). X-ray data processing. Essays in Biochemistry. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available at: [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 3-Chloroquinoline. National Institutes of Health. Available at: [Link]

  • El-Gaby, M. S. A. et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie. Available at: [Link]

  • Taylor & Francis Online. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kirankumar, S. et al. (n.d.). New Efficient Synthesis of 3-Carboxylquinolines. SciSpace. Available at: [Link]

  • PubChem. (n.d.). 6-Chloroquinoline-4-carboxylic acid. National Institutes of Health. Available at: [Link]

  • Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
  • Ladraa, S. et al. (2014). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

  • PubChemLite. (n.d.). 6-chloroquinoline-3-carboxylic acid (C10H6ClNO2). Available at: [Link]

  • MDPI. (2022, April 1). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). The molecular structure of compound 6.1 according to X-ray diffraction data. Available at: [Link]

  • ResearchGate. (2014, December 9). (PDF) 2-Chloroquinoline-3-carboxylic acid. Available at: [Link]

  • Brittain, H. G. (2001, July 12). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. Available at: [Link]

  • Thangadurai, S. et al. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica. Available at: [Link]

  • DergiPark. (2022, October 5). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe University Journal of the Faculty of Pharmacy. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Solubility Profile of 3-chloroquinoline-6-carboxylic acid in Organic Solvents

Abstract Understanding the solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of chemical and pharmaceutical development. Poor solubility can create significant roadb...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Understanding the solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of chemical and pharmaceutical development. Poor solubility can create significant roadblocks, leading to issues in reaction kinetics, purification, formulation, and bioavailability.[1] This guide provides a comprehensive technical framework for determining and interpreting the solubility profile of 3-chloroquinoline-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry.[2] Rather than presenting a static list of data, this document empowers the researcher with the foundational theory, a robust experimental protocol, and the analytical logic required to generate a reliable and comprehensive solubility profile for this compound and others like it.

Introduction: The Molecular Subject

3-chloroquinoline-6-carboxylic acid is a bifunctional molecule featuring a quinoline core. This heterocyclic system is a common scaffold in drug discovery. The molecule is further substituted with two key functional groups that dictate its physicochemical behavior:

  • A Carboxylic Acid (-COOH): This is a polar, acidic group capable of acting as both a hydrogen bond donor and acceptor.[3] Its presence is a primary driver of interactions with polar solvents and allows for salt formation, which can modulate solubility.[2]

  • A Chloro (-Cl) group: As an electron-withdrawing group, the chlorine atom modulates the electronic properties of the quinoline ring. It also increases the molecule's lipophilicity and can participate in halogen bonding, influencing interactions with specific solvents and biological targets.[2]

Given its solid-state form[4][5], understanding its dissolution behavior in various organic solvents is critical for its use in synthesis, purification (e.g., recrystallization), and formulation.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the guiding concept for predicting solubility.[3][6] The solubility of 3-chloroquinoline-6-carboxylic acid will be determined by the interplay between its polar carboxylic acid group and its larger, more non-polar chloroquinoline ring structure.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong interactions are expected between the solvent's hydroxyl group and the compound's carboxylic acid, leading to favorable solubility. Carboxylic acids are generally soluble in alcohols.[3][7][8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are polar and can accept hydrogen bonds but do not donate them effectively. The strong dipole of these solvents can interact with the polar -COOH group. DMSO, in particular, is an excellent solvent for many carboxylic acids.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The large, non-polar chloroquinoline backbone will have favorable van der Waals interactions with these solvents. However, the highly polar carboxylic acid group will be poorly solvated, likely leading to low solubility. Carboxylic acids generally show poor solubility in non-polar solvents unless the hydrocarbon portion of the molecule is very large.[7]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity. Carboxylic acids often show some solubility in solvents like chloroform.[3]

The following diagram illustrates the key molecular and solvent factors that collectively determine the equilibrium solubility.

G cluster_solute Solute Properties (3-chloroquinoline-6-carboxylic acid) cluster_solvent Solvent Properties S1 Polar -COOH Group (H-Bonding, Acidity) Result Equilibrium Solubility S1->Result Governs Energy Cost to Dissolve S2 Non-Polar Ring System (van der Waals, Lipophilicity) S2->Result Governs Energy Cost to Dissolve S3 Crystal Lattice Energy (Solid State) S3->Result Governs Energy Cost to Dissolve V1 Polarity / Dipole Moment V1->Result Governs Energy Gain from Solvation V2 H-Bond Donor/Acceptor Capacity V2->Result Governs Energy Gain from Solvation V3 Temperature V3->Result Governs Energy Gain from Solvation

Caption: Key solute and solvent properties influencing equilibrium solubility.

Experimental Determination of Thermodynamic Solubility

To obtain reliable, quantitative data, a standardized experimental method is essential. The Shake-Flask Method is the universally accepted gold-standard for determining equilibrium (thermodynamic) solubility.[6][9][10] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

Objective: To determine the concentration of a saturated solution of 3-chloroquinoline-6-carboxylic acid in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • 3-chloroquinoline-6-carboxylic acid (solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • 4 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • 0.2 µm PTFE syringe filters

  • Calibrated pipettes

  • Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology Workflow:

The following diagram outlines the complete experimental workflow.

G start Start prep 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Agitate on an orbital shaker at constant temperature (e.g., 25°C) for 24-72 hours. prep->equilibrate Ensures equilibrium is reached separate 3. Phase Separation Centrifuge the vial to pellet undissolved solid. equilibrate->separate Initial solid removal filter 4. Filtration Carefully filter the supernatant using a 0.2 µm PTFE filter to remove fine particulates. separate->filter Crucial for accurate measurement quantify 5. Quantification Dilute the saturated filtrate and analyze concentration via a validated method (e.g., HPLC-UV). filter->quantify Requires pre-built calibration curve end End quantify->end

Caption: Experimental workflow for the Shake-Flask solubility method.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid 3-chloroquinoline-6-carboxylic acid to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment. Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent.

    • Causality: Using an excess of solid is the only way to guarantee that the solution becomes saturated, which is the definition of equilibrium solubility.[6]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is standard.[6][9]

    • Causality: Sufficient agitation time is critical to overcome the kinetic barriers of dissolution. Equilibrium is confirmed when solubility measurements from consecutive time points (e.g., 24h and 48h) are consistent.[11]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow larger particles to settle. To effectively separate the bulk of the undissolved solid, centrifuge the vials at a moderate speed.

    • Causality: This step simplifies the subsequent filtration by reducing the amount of solid that could clog the filter membrane.[6]

  • Filtration & Sampling: Immediately after centrifugation, carefully draw the supernatant using a syringe. Attach a 0.2 µm chemically inert (PTFE) syringe filter and dispense the clear, saturated solution into a clean analysis vial.

    • Causality: Filtration is a mandatory step to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of the true solubility. The filter must be inert to prevent absorption of the solute from the solution.[6]

  • Quantification: Prepare an accurate dilution of the saturated filtrate. Analyze the concentration of the diluted sample using a pre-validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Causality: A calibration curve, generated using standard solutions of the compound at known concentrations, is required for accurate quantification.[1][6]

Data Analysis and Presentation

The solubility should be calculated from the analytical concentration, accounting for the dilution factor. Data should be reported in standard units such as mg/mL and moles/L (Molarity). The results should be compiled into a clear, structured table to create a comprehensive solubility profile.

Table 1: Solubility Profile of 3-chloroquinoline-6-carboxylic acid (Template)

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (M)Observations
Polar Protic Methanol25Experimental DataCalculated Data
Ethanol25Experimental DataCalculated Data
Polar Aprotic DMSO25Experimental DataCalculated Data
Acetone25Experimental DataCalculated Data
Chlorinated Dichloromethane25Experimental DataCalculated Data
Non-Polar Toluene25Experimental DataCalculated Data
Heptane25Experimental DataCalculated Data

Conclusion

While public databases may lack specific solubility data for 3-chloroquinoline-6-carboxylic acid, a robust and reliable profile can be generated through systematic experimental work. By combining the theoretical principles of solubility with the gold-standard shake-flask methodology, researchers can produce the high-quality data essential for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation. This guide provides the necessary framework to achieve that goal with scientific integrity.

References

  • BioAssay Systems. Shake Flask Method Summary. Available from: [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Available from: [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

  • Protocols.io. (2024, December 09). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Available from: [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available from: [Link]

  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 25.2 Physical Properties of Carboxylic Acids. Available from: [Link]

  • World Health Organization (WHO). Annex 4. Available from: [Link]

  • ResearchGate. An odd–even effect on solubility of dicarboxylic acids in organic solvents. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Chemguide. an introduction to carboxylic acids. Available from: [Link]

  • PubChem. Methyl 3-chloroisoquinoline-6-carboxylate. Available from: [Link]

  • PubChem. 3-Chloroquinoline. Available from: [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Available from: [Link]

  • OSTI.GOV. (1991, November 01). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Available from: [Link]

  • ResearchGate. Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... Available from: [Link]

  • Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature.

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Foundational

A Technical Guide to the Physicochemical Characterization of 3-Chloroquinoline-6-Carboxylic Acid: pKa and Partition Coefficient Analysis

Abstract This technical guide provides a comprehensive analysis of two critical physicochemical properties of 3-chloroquinoline-6-carboxylic acid: the acid dissociation constant (pKa) and the n-octanol/water partition co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of two critical physicochemical properties of 3-chloroquinoline-6-carboxylic acid: the acid dissociation constant (pKa) and the n-octanol/water partition coefficient (logP). These parameters are fundamental to understanding the behavior of a molecule in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This document details the theoretical underpinnings, authoritative experimental protocols for their determination, and a summary of predicted values for this specific molecule. The methodologies are presented with a focus on scientific integrity, explaining the causality behind experimental choices to ensure robust and reliable data generation for researchers, scientists, and drug development professionals.

Introduction: The Central Role of pKa and logP in Drug Discovery

The journey of a drug from administration to its target site is governed by a complex interplay of its inherent chemical properties and the physiological environments it encounters. Among the most influential of these properties are the ionization constant (pKa) and lipophilicity (logP).

  • pKa (Acid Dissociation Constant): This value quantifies the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[1][2] Since many biological environments, from the stomach (pH ~2) to the small intestine (pH ~5-7) and blood plasma (pH ~7.4), have distinct pH values, a molecule's ionization state can change dramatically.[3] This state directly impacts solubility, membrane permeability, and binding to target proteins.[2][4] 3-Chloroquinoline-6-carboxylic acid is an amphoteric molecule, possessing both a basic nitrogen atom on the quinoline ring and an acidic carboxylic acid group. Therefore, it will have at least two distinct pKa values.

  • logP (Partition Coefficient): This parameter measures the differential solubility of a compound in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a molecule's lipophilicity or hydrophobicity.[5] A compound's ability to passively diffuse across lipid-rich cell membranes is strongly correlated with its logP value.[1] A delicate balance is required; sufficient lipophilicity is needed for membrane transport, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific toxicity.[6]

Understanding these two parameters for 3-chloroquinoline-6-carboxylic acid is essential for predicting its pharmacokinetic behavior and guiding its potential development as a therapeutic agent or a scaffold in medicinal chemistry.[7]

Ionization Constant (pKa) Analysis

The structure of 3-chloroquinoline-6-carboxylic acid features two primary ionizable centers: the carboxylic acid group (-COOH) and the quinoline ring nitrogen.

  • Acidic pKa (pKa₁): This relates to the deprotonation of the carboxylic acid group to form a carboxylate anion (-COO⁻). Carboxylic acids attached to aromatic rings typically have pKa values in the range of 3-5.[8][9] The presence of the electron-withdrawing quinoline ring and the chloro substituent is expected to lower this pKa, making the carboxylic acid more acidic.[9]

  • Basic pKa (pKa₂): This corresponds to the protonation of the quinoline nitrogen to form a positively charged pyridinium-like ion. The basicity of the quinoline nitrogen is influenced by the substituents on the ring system.[10][11]

Predicted pKa Values

While experimental determination is the gold standard, computational models provide rapid and valuable estimations.[12][13] These algorithms analyze the molecule's structure to predict its physicochemical properties.

PropertyPredicted ValueNotes
Acidic pKa (pKa₁) ~3.05 ± 0.30This value is based on predictions for the parent quinoline-6-carboxylic acid.[14][15] The addition of an electron-withdrawing chlorine atom at the 3-position would likely lower this value slightly.
Basic pKa (pKa₂) ~2.5 - 3.5The pKa of quinoline itself is ~4.9. Both the chloro and carboxylic acid groups are electron-withdrawing, which significantly decreases the electron density on the ring nitrogen, thereby reducing its basicity and lowering its pKa.[10][11]
Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[16][17] The method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[18][19]

Causality Behind Experimental Choices: For a compound like 3-chloroquinoline-6-carboxylic acid, which is expected to have low water solubility, a standard aqueous titration may not be feasible.[16] Therefore, the protocol often involves using a co-solvent system (e.g., methanol-water or DMSO-water) to ensure the compound remains dissolved throughout the experiment.[20][21] The pKa values measured in the mixed solvent are then extrapolated back to a purely aqueous environment using methods like the Yasuda-Shedlovsky extrapolation.[20][22]

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (3-point calibration) B Prepare Analyte Solution (e.g., 1 mM in co-solvent) A->B C Prepare Titrant (e.g., 0.1 M HCl / NaOH) B->C D Purge with Nitrogen (Remove dissolved CO₂) C->D E Immerse Electrode & Stir Solution D->E F Add Titrant Incrementally E->F G Record pH after Each Addition F->G G->F H Plot pH vs. Titrant Volume G->H I Determine Inflection Points (1st & 2nd Derivative) H->I J Calculate pKa Values (pH at half-equivalence points) I->J K Extrapolate to Aqueous pKa (If co-solvent used) J->K

Caption: Workflow for pKa determination by potentiometric titration.

  • System Preparation:

    • Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[23]

    • Prepare a standardized titrant solution (e.g., 0.1 M NaOH or 0.1 M HCl).

    • Prepare a ~1 mM solution of 3-chloroquinoline-6-carboxylic acid in a suitable, degassed co-solvent/water mixture (e.g., 50:50 methanol:water).[20] The concentration should be low enough to maintain solubility but high enough for accurate detection.[16] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[18][23]

  • Titration Procedure:

    • Place a known volume of the analyte solution in a thermostatted vessel (e.g., at 25°C).

    • Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂ and maintain an inert atmosphere.[18]

    • Immerse the calibrated pH electrode and begin stirring.

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the value.[18]

    • Continue the titration well past the equivalence points to ensure a complete titration curve is captured.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Calculate the first and second derivatives of the titration curve to accurately identify the equivalence points.

    • The pH at the half-equivalence point for each buffer region corresponds to the apparent pKa (pKa') in the co-solvent mixture.[19]

    • Repeat the entire procedure for several different co-solvent/water ratios (e.g., 40:60, 50:50, 60:40).

    • Plot the measured pKa' values against the mole fraction of the organic solvent and extrapolate the linear regression to zero co-solvent concentration to obtain the aqueous pKa value.[20]

Partition Coefficient (logP) Analysis

The logP value represents the ratio of the concentration of the neutral form of a compound in n-octanol versus its concentration in water at equilibrium. For ionizable compounds like 3-chloroquinoline-6-carboxylic acid, the distribution is pH-dependent, and this is described by the distribution coefficient, logD.[24] At a pH where the molecule is entirely neutral, logD = logP.

Predicted logP Values

Computational tools are widely used to estimate logP based on the molecule's structure, summing the contributions of its fragments.[5]

PropertyPredicted ValueNotes
XLogP3 ~3.2This value is predicted for the parent 3-chloroquinoline.[25] The addition of a polar carboxylic acid group will significantly decrease the logP value.
Estimated logP ~2.0 - 2.5The logP of quinoline-6-carboxylic acid is lower than quinoline itself. The lipophilic contribution of the chlorine atom is offset by the hydrophilicity of the carboxylic acid, leading to a moderately lipophilic compound.
Experimental Determination of logP: Shake-Flask Method

The shake-flask method is the traditional and most reliable "gold standard" for logP determination.[26][27] It involves directly measuring the concentration of the analyte in both phases of a mutually-saturated n-octanol/water system after equilibrium has been reached. This method is outlined in OECD Guideline 107.[28][29]

Causality Behind Experimental Choices:

  • pH Control: Because 3-chloroquinoline-6-carboxylic acid is ionizable, the logP (which pertains to the neutral species) must be measured at a pH where the compound is predominantly non-ionized. Given the predicted pKa values, a buffer pH of approximately 1-2 would ensure the carboxylic acid is protonated and the quinoline nitrogen is also largely protonated (cationic form). A more practical approach for this amphoteric compound is to determine the logD at several pH values (e.g., 3, 7.4, 9) and then calculate the intrinsic logP.[30]

  • Purity: The shake-flask method requires a relatively pure sample, as impurities can also partition between the phases and interfere with the analysis.[31]

  • Analytical Method: A sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required to accurately quantify the low concentrations of the analyte in each phase.[27]

Caption: Workflow for logP determination by the shake-flask method.

  • Preparation:

    • Prepare n-octanol saturated with water and water (or a suitable buffer) saturated with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

    • Prepare a stock solution of 3-chloroquinoline-6-carboxylic acid in the saturated n-octanol. The concentration should not exceed 0.01 M.

    • Prepare at least three test vessels with varying volume ratios of the two phases (e.g., 1:1, 2:1, 1:2 n-octanol:water).[27]

  • Equilibration:

    • Add a known amount of the stock solution to each test vessel.

    • Shake the vessels at a constant temperature (e.g., 25°C) until equilibrium is established (a preliminary test should determine the required time, often 24 hours).[27]

  • Phase Separation and Analysis:

    • Separate the two phases by centrifugation to avoid emulsion-related errors.[27]

    • Carefully take an aliquot from each phase for analysis.

    • Develop and validate an HPLC method to determine the concentration of the analyte in the n-octanol and aqueous phases.

    • Quantify the concentration in each sample against a standard curve.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase ([C]ₒ) to the concentration in the aqueous phase ([C]ₐ): P = [C]ₒ / [C]ₐ.

    • The final logP is the base-10 logarithm of P (logP = log₁₀(P)).[5]

    • The logP values from the different phase ratios should agree within ± 0.3 log units.

Summary and Implications for Drug Development

The physicochemical properties of 3-chloroquinoline-6-carboxylic acid present a profile of a moderately lipophilic, amphoteric compound.

ParameterPredicted Value RangeImplication in a Biological Context
Acidic pKa (pKa₁) 2.8 - 3.3At physiological pH (7.4), the carboxylic acid group will be fully deprotonated (ionized as -COO⁻), which will enhance aqueous solubility.
Basic pKa (pKa₂) 2.5 - 3.5At physiological pH (7.4), the quinoline nitrogen will be predominantly in its neutral, unprotonated form.
logP 2.0 - 2.5This moderate lipophilicity suggests a reasonable balance between aqueous solubility and the ability to cross biological membranes. It falls within the range often considered favorable for oral drug candidates.

At a physiological pH of 7.4, the molecule will exist almost exclusively as an anion (carboxylate), with the quinoline nitrogen being neutral. This ionized state will dominate its behavior, likely leading to good solubility in aqueous environments like blood plasma but potentially limiting its ability to passively diffuse across lipid membranes. This profile is critical for scientists to consider when designing formulations, predicting absorption, or modifying the structure to optimize its drug-like properties.

References

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

  • Papadopoulos, K., et al. (2022). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PMC. [Link]

  • Klasinc, L., et al. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link]

  • 3-Chloroquinoline. (n.d.). PubChem, NIH. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • LogP / LogD shake-flask method v1. (n.d.). ResearchGate. [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery. (2007). PMC. [Link]

  • Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. (n.d.). ResearchGate. [Link]

  • What is pKa and how is it used in drug development? (2023). Pion. [Link]

  • Quinoline-6-carboxylic acid. (n.d.). ChemBK. [Link]

  • THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. (n.d.). Massachusetts Institute of Technology. [Link]

  • Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. (n.d.). ResearchGate. [Link]

  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. (n.d.). American Chemical Society. [Link]

  • pKa Determination in non-Aqueous Solvents. (2021). University of Liverpool Repository. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). (n.d.). ECETOC. [Link]

  • Determination of the Partition Coefficient n-octanol/water. (n.d.). Biotecnologie BT. [Link]

  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021). NTU Journal. [Link]

  • pKa Determination of a Non-hydro-soluble Chemical Substance. (2016). MDPI. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

  • Synthesis and determination of ionization constants (pka) of 2-arylquinazoline derivatives. (2024). ResearchGate. [Link]

  • Quinoline. (n.d.). Wikipedia. [Link]

  • Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline. (n.d.). PMC. [Link]

  • 3-Chloroquinoline. (n.d.). MySkinRecipes. [Link]

  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018). Frontiers. [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). MDPI. [Link]

  • Partition coefficient octanol/water. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Methyl quinoline-6-carboxylate. (n.d.). PubChem, NIH. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • Partition coefficient: Shake bottle method according to OECD 107. (2021). Analytice. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (2002). ACS Publications. [Link]

  • Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group. (2009). The Journal of Organic Chemistry, ACS Publications. [Link]

  • Prediction of the n-Octanol/Water Partition Coefficients of Basic Compounds. (n.d.). PMC. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. [Link]

  • assessment of reverse - phase. (n.d.). ECETOC. [Link]

  • Calculated logP values for investigated compounds. (n.d.). ResearchGate. [Link]

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Exploratory

Comprehensive Physicochemical Profiling and Synthetic Utility of 3-Chloroquinoline-6-carboxylic Acid

Executive Summary 3-Chloroquinoline-6-carboxylic acid (CAS: 1635407-46-3) is a highly specialized heterocyclic building block extensively utilized in the rational design of therapeutic inhibitory compounds. It serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloroquinoline-6-carboxylic acid (CAS: 1635407-46-3) is a highly specialized heterocyclic building block extensively utilized in the rational design of therapeutic inhibitory compounds. It serves as a critical intermediate in the synthesis of modulators for the kallikrein-kinin system and novel PRMT5 inhibitors[1][2]. For drug development professionals, understanding the precise physicochemical properties—specifically the distinction between its molecular weight and exact monoisotopic mass—is fundamental for accurate downstream High-Resolution Mass Spectrometry (HRMS) tracking and pharmacokinetic profiling.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In pharmacological analysis, distinguishing between average molecular weight and exact mass is a non-negotiable requirement for avoiding isobaric interference in complex biological matrices.

  • Molecular Weight (207.61 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes (e.g., Carbon as 12.011, Chlorine as 35.45). This value is utilized for bulk stoichiometric calculations during synthesis.

  • Exact Mass (207.0087 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12 C = 12.0000, 1 H = 1.0078, 35 Cl = 34.9688). HRMS relies exclusively on this monoisotopic mass to resolve the compound from endogenous metabolites[3].

Quantitative Data Summary
PropertyValueCausality / Application
IUPAC Name 3-chloroquinoline-6-carboxylic acidStandardized nomenclature for regulatory filings.
CAS Registry Number 1635407-46-3Unique identifier for procurement and chemical databases[4].
Molecular Formula C 10​ H 6​ ClNO 2​ Defines fundamental elemental composition.
Average Molecular Weight 207.61 g/mol Used for bulk molarity and yield calculations.
Monoisotopic Exact Mass 207.0087 DaCritical for HRMS identification[3].
Theoretical [M+H] + ( 35 Cl) 208.0160 m/zPrimary precursor ion targeted in positive ESI-MS.

High-Resolution Mass Spectrometry (HRMS) Characterization

When tracking 3-chloroquinoline-6-carboxylic acid in biological fluids, HRMS provides a self-validating system through its distinct isotopic signature. The presence of the chlorine atom generates a characteristic isotopic pattern due to the natural abundance of 35 Cl (75.78%) and 37 Cl (24.22%).

Analysts must observe an M and M+2 peak ratio of approximately 3:1 (208.0160 m/z and 210.0130 m/z in positive ion mode). If this ratio is absent, the detected peak is an isobaric artifact, not the target compound[3].

MS_Frag Parent [M+H]+ Precursor Ion m/z 208.0160 (35Cl Isotope) Frag1 Loss of H2O m/z 190.0054 Parent->Frag1 -H2O (-18 Da) CID Energy Frag2 Loss of CO2 m/z 164.0262 Parent->Frag2 -CO2 (-44 Da) Decarboxylation Frag3 Loss of HCl + CO2 m/z 128.0495 Frag2->Frag3 -HCl (-36 Da) Ring Contraction

Caption: Primary ESI-MS/MS fragmentation pathways of 3-chloroquinoline-6-carboxylic acid.

Synthetic Utility & Activation Protocol

To incorporate 3-chloroquinoline-6-carboxylic acid into larger therapeutic scaffolds (such as kinase or PRMT5 inhibitors), the stable carboxylic acid moiety must be activated. The most robust, field-proven method is its conversion to an acyl chloride using thionyl chloride (SOCl 2​ ) catalyzed by N,N-Dimethylformamide (DMF)[1].

Mechanistic Causality

Using SOCl 2​ alone often requires harsh, prolonged heating which can degrade the quinoline core. The addition of catalytic DMF generates a transient Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate acts as a highly efficient chlorine-transfer agent, allowing the reaction to proceed rapidly at lower reflux temperatures, thereby maximizing yield and preserving molecular integrity.

Synth_Workflow A 3-Chloroquinoline- 6-carboxylic acid B Vilsmeier-Haack Intermediate A->B SOCl2, cat. DMF Toluene, 1h Reflux C 3-Chloroquinoline- 6-carbonyl chloride B->C - SO2, - HCl D Target Amide Therapeutic C->D Amine + Base (e.g., DIPEA)

Caption: DMF-catalyzed activation of 3-chloroquinoline-6-carboxylic acid to an acyl chloride.

Step-by-Step Experimental Protocol: Acyl Chloride Activation

This protocol is designed as a self-validating system: the cessation of gas evolution (SO 2​ and HCl) serves as a visual indicator of reaction completion.

  • Preparation of the Reaction Matrix: Suspend 3-chloroquinoline-6-carboxylic acid (1.0 eq, e.g., 3.0 g, 14.49 mmol) in anhydrous toluene (15.0 mL) inside a flame-dried, round-bottom flask equipped with a reflux condenser[1].

    • Causality: Toluene is chosen over coordinating solvents (like THF) because it does not interfere with the Vilsmeier-Haack intermediate and allows for a higher reflux temperature without degradation.

  • Atmospheric Control: Purge the system with inert gas (Nitrogen or Argon).

    • Causality: Acyl chlorides are highly sensitive to atmospheric moisture, which will rapidly hydrolyze the product back to the starting carboxylic acid.

  • Reagent Addition: Add Thionyl Chloride (SOCl 2​ , 4.0 eq, 6.84 g) followed by a catalytic amount of DMF (approx. 0.1 eq) at room temperature[1].

  • Thermal Activation: Heat the stirred mixture to reflux (approx. 110°C) for 1 hour. Observe the evolution of gas. The reaction is deemed complete when the suspension turns into a clear solution and gas evolution ceases.

  • Isolation: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to strip off the toluene and unreacted, volatile SOCl 2​ .

  • Yielding: The resulting residue is the highly reactive 3-chloroquinoline-6-carbonyl chloride, which should be immediately dissolved in an anhydrous solvent (e.g., Dichloromethane) for the subsequent amine coupling step[1].

References

  • Therapeutic Inhibitory Compounds (WO2018011628A1). Google Patents.
  • 3-Chloroquinoline-6-carboxylic acid Mass Spectrometry & Properties. Benchchem.
  • Novel PRMT5 Inhibitors (WO2021163344A1). Google Patents.
  • 3-chloroquinoline-6-carboxylic acid (CAS 1635407-46-3) Company Information. ChemicalBook.

Sources

Foundational

An In-Depth Technical Guide on the Safety and In Vitro Toxicity of 3-Chloroquinoline-6-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Section 1: Safety Data Sheet (SDS) Profile and Hazard Assessment A Safety Data Sheet is the primary source of information regarding the occupational health...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Safety Data Sheet (SDS) Profile and Hazard Assessment

A Safety Data Sheet is the primary source of information regarding the occupational health and safety for a chemical substance. While a specific, verified SDS for 3-chloroquinoline-6-carboxylic acid is not publicly available, a representative safety profile can be constructed based on the known hazards of structurally similar compounds, such as other chloro- and carboxy-substituted quinolines.[1][2][3][4]

Predicted Hazard Identification

Based on analogues, 3-chloroquinoline-6-carboxylic acid is anticipated to be classified with the following hazards under the Globally Harmonized System (GHS):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]

Signal Word: Warning

Pictogram:

Handling, Storage, and First-Aid Measures

Causality Behind Precautionary Measures: The predicted irritant nature of the compound necessitates measures to prevent direct contact with skin and eyes. The potential for oral toxicity underscores the importance of avoiding ingestion and dust inhalation.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5]

    • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber) and wear a lab coat.[5]

    • Respiratory Protection: If dust is generated, a particulate respirator may be necessary.[5]

  • Safe Handling: Avoid formation of dust.[5] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • First-Aid Measures:

    • If Inhaled: Move the person to fresh air.[5]

    • In Case of Skin Contact: Immediately wash off with plenty of soap and water.[5]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.[5]

    • If Swallowed: Rinse mouth with water and seek medical attention.[5]

Section 2: In Vitro Toxicity Assessment: A Strategic Workflow

A tiered approach to in vitro toxicity testing is essential to characterize the biological risks associated with a novel chemical entity like 3-chloroquinoline-6-carboxylic acid. This involves assessing its effects on cell viability (cytotoxicity) and its potential to cause genetic damage (genotoxicity).

Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability and proliferation.[6][7] The principle lies in the reduction of the yellow MTT tetrazolium salt by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form a purple formazan precipitate.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[8]

  • Cell Seeding: Plate cells (e.g., human cancer cell lines like HCT-116 or normal cell lines like NIH/3T3) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of 3-chloroquinoline-6-carboxylic acid in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[6]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[6][10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

The results are typically summarized in a table showing the IC₅₀ values.

Cell LineTypeIC₅₀ (µM) after 48h Exposure (Hypothetical)
HCT-116Human Colon Carcinoma25.5
MCF-7Human Breast Adenocarcinoma42.1
HepG2Human Hepatocellular Carcinoma35.8
NIH/3T3Mouse Embryonic Fibroblast>100

This table presents hypothetical data for illustrative purposes.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Compound Dilutions Treatment 3. Treat Cells with Compound Cell_Seeding->Treatment Incubation_24_72h 4. Incubate for 24-72h Treatment->Incubation_24_72h Add_MTT 5. Add MTT Reagent Incubation_24_72h->Add_MTT Incubation_4h 6. Incubate for 4h (Formazan Formation) Add_MTT->Incubation_4h Add_Solubilizer 7. Add Solubilization Solution Incubation_4h->Add_Solubilizer Read_Absorbance 8. Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance Calculate_IC50 9. Calculate % Viability & IC50 Read_Absorbance->Calculate_IC50

MTT Assay Experimental Workflow.
Genotoxicity Assessment: The Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical compound.[12][13] It utilizes several strains of bacteria (typically Salmonella typhimurium) that carry mutations in the genes involved in histidine synthesis, rendering them unable to grow on a histidine-free medium.[13] A positive test is indicated by the chemical causing a reverse mutation (reversion) that allows the bacteria to regain their ability to synthesize histidine and form colonies.[12]

Causality Behind Experimental Choices: The inclusion of a rat liver extract (S9 fraction) is critical.[12] Many compounds are not mutagenic themselves but are converted to mutagenic metabolites by enzymes in the liver. The S9 fraction mimics this mammalian metabolism.[14]

  • Strain Preparation: Grow overnight cultures of the required Salmonella typhimurium tester strains (e.g., TA98, TA100) at 37°C.[14]

  • Test Mixture Preparation: In a sterile tube, combine:

    • 0.1 mL of the bacterial culture.[12]

    • 0.1 mL of the test solution (3-chloroquinoline-6-carboxylic acid at various concentrations).

    • 0.5 mL of phosphate buffer or 0.5 mL of S9 mix for metabolic activation.[12][13]

  • Pre-incubation (Optional but recommended): Incubate the mixture for 20-30 minutes at 37°C.[14]

  • Plating: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the test mixture.[15] Quickly vortex and pour the entire contents onto a minimal glucose agar plate.[15] The trace amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for the mutation to be expressed.[16]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[14]

  • Colony Counting: Count the number of revertant colonies on each plate.[15]

  • Data Analysis: A compound is considered mutagenic if it shows a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (the number of colonies on the negative control plates).[16]

Results are presented by comparing the number of revertant colonies in treated versus control plates.

Concentration (µ g/plate )S. typhimurium StrainMetabolic Activation (S9)Mean Revertant Colonies ± SD (Hypothetical)Fold Increase
0 (Vehicle Control)TA100-120 ± 151.0
10TA100-135 ± 121.1
50TA100-140 ± 181.2
0 (Vehicle Control)TA100+130 ± 101.0
10TA100+285 ± 252.2
50TA100+550 ± 404.2

This table presents hypothetical data suggesting potential mutagenicity in the presence of S9 activation.

Ames_Test_Workflow cluster_prep Preparation cluster_plating Plating cluster_incubation Incubation & Analysis Bacteria_Culture 1. Overnight Culture of Salmonella Strains Test_Mixture 2. Prepare Test Mixture (Bacteria + Compound ± S9) Bacteria_Culture->Test_Mixture Add_Top_Agar 3. Add Molten Top Agar Test_Mixture->Add_Top_Agar Pour_Plate 4. Pour onto Minimal Glucose Agar Plate Add_Top_Agar->Pour_Plate Incubate_48h 5. Incubate at 37°C for 48-72h Pour_Plate->Incubate_48h Count_Colonies 6. Count Revertant Colonies Incubate_48h->Count_Colonies Analyze_Data 7. Analyze for Fold-Increase over Control Count_Colonies->Analyze_Data

Ames Test (Plate Incorporation) Workflow.

Section 3: Mechanistic Insights into Quinoline Toxicity

The toxicity of quinoline derivatives is often multifaceted.[17] Understanding the potential mechanisms is crucial for risk assessment and for guiding further drug development.

  • Oxidative Stress: A primary mechanism of toxicity for many quinoline compounds is the generation of reactive oxygen species (ROS), leading to oxidative stress.[17] This can damage DNA, proteins, and lipids, ultimately triggering cell death pathways.

  • Mitochondrial Dysfunction: Mitochondria are frequent targets of quinoline toxicity. Some derivatives can disrupt the mitochondrial transmembrane potential, impairing cellular energy production and releasing pro-apoptotic factors like cytochrome c into the cytoplasm.[17]

  • DNA Interaction: The genotoxicity of quinolines can arise from their ability to interact with DNA, either by forming DNA adducts (often after metabolic activation) or by inhibiting enzymes critical for DNA replication and repair, such as topoisomerases.[17][18]

  • Apoptosis Induction: The culmination of these insults often leads to programmed cell death, or apoptosis. This can be triggered via the intrinsic (mitochondrial) pathway or extrinsic (death receptor) pathway, involving the activation of a cascade of caspase enzymes.

Apoptosis_Pathway Compound Quinoline Derivative (e.g., 3-Cl-6-COOH-Quinoline) Mitochondria Mitochondrial Stress (ROS, ΔΨm Loss) Compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Assembly CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 ActiveCaspase3 Active Caspase-3 (Executioner) ActiveCaspase9->ActiveCaspase3 Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Simplified Intrinsic Apoptosis Pathway.

Conclusion

This guide provides a foundational framework for understanding and evaluating the safety and in vitro toxicity of 3-chloroquinoline-6-carboxylic acid. Based on data from analogous structures, the compound should be handled as a substance that is harmful if swallowed and is an irritant to the skin and eyes. A robust in vitro toxicological assessment should, at a minimum, include a cytotoxicity assay like the MTT to determine its effect on cell viability and a genotoxicity screen such as the Ames test to assess its mutagenic potential. Elucidating the underlying mechanisms, such as the induction of oxidative stress or apoptosis, will provide a more complete toxicological profile, which is indispensable for informed decision-making in drug development and chemical safety.

References

  • ScienceScholar. (2022, February 9). Quinoline derivative and their pharmacological & medicinal potential. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Lawrence University. (2024, October 14). The Ames Test. Retrieved from [Link]

  • Xenometrix. (n.d.). Ames Test - Scientific background. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2003). Toxicological Review of Quinoline (CAS No. 91-22-5). Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • Lawrence University. (n.d.). The Ames Test. Retrieved from [Link]

  • Pandawa Institute Journals. (2025, June 26). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloroquinoline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]

  • PubMed. (1994, May). Antimicrobial and genotoxic properties of quinoline derivatives. Retrieved from [Link]

  • ScienceDirect. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Retrieved from [Link]

  • NextSDS. (n.d.). 3-chloroquinoline-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 6-chloroquinoline-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • ACS Omega. (2022, December 28). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Retrieved from [Link]

  • The Open Medicinal Chemistry Journal. (n.d.). Design, Synthesis, and In Vitro Preliminary Cytotoxicity Evaluation of New Anthraquinone-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • IntechOpen. (2024, December 13). Cytotoxicity Is the Key Test for In Vitro Toxicity. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Retrieved from [Link]

  • ResearchGate. (2022, August 24). (PDF) Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]

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Protocols & Analytical Methods

Method

step-by-step synthesis route for 3-chloroquinoline-6-carboxylic acid

An Application Note and Protocol for the Synthesis of 3-Chloroquinoline-6-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, step-by-step guide for...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 3-Chloroquinoline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step guide for the synthesis of 3-chloroquinoline-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The presented synthetic route is designed for reproducibility and scalability in a research setting. This guide offers in-depth protocols, explains the rationale behind procedural choices, and includes comprehensive reference to foundational literature. The synthesis is presented in a multi-step sequence, beginning from commercially available starting materials and employing well-established chemical transformations.

Introduction

Quinoline and its derivatives are fundamental scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of specific substituents, such as halogens and carboxylic acids, at defined positions on the quinoline ring can significantly modulate the pharmacological profile of these compounds. 3-chloroquinoline-6-carboxylic acid is a valuable intermediate for the synthesis of more complex molecules, including potent enzyme inhibitors and novel therapeutic agents. This guide details a reliable synthetic pathway to this important compound.

Synthetic Strategy Overview

The synthesis of 3-chloroquinoline-6-carboxylic acid is approached via a multi-step sequence, commencing with the construction of a quinoline-4-one core, followed by sequential chlorination at the C3 and C4 positions. This strategy allows for controlled introduction of the chloro substituents.

Synthetic_Workflow A 4-Aminobenzoic Acid B 4-Oxo-1,4-dihydroquinoline- 6-carboxylic acid A->B Gould-Jacobs Reaction C 3-Chloro-4-oxo-1,4-dihydroquinoline- 6-carboxylic acid B->C C3-Chlorination D 3,4-Dichloroquinoline- 6-carboxylic acid C->D C4-Chlorination E Final Product: 3-Chloroquinoline-6-carboxylic acid D->E Selective Reduction/Dechlorination

Caption: Overall synthetic workflow for 3-chloroquinoline-6-carboxylic acid.

Part 1: Synthesis of 4-Oxo-1,4-dihydroquinoline-6-carboxylic acid

This initial step constructs the core quinoline ring system using the Gould-Jacobs reaction, a reliable method for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).

Reaction Scheme:

(Self-generated image for illustrative purposes)

Protocol:

Step 1a: Condensation

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-aminobenzoic acid and diethyl ethoxymethylenemalonate (DEEMM) in a 1:1.1 molar ratio.

  • Add ethanol as a solvent to create a stirrable slurry.

  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the intermediate, diethyl 2-((4-carboxyphenyl)amino)methylenemalonate.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

Step 1b: Cyclization

  • Place the dried intermediate from the previous step into a high-boiling point solvent, such as diphenyl ether, in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to approximately 250 °C. The high temperature facilitates the intramolecular cyclization.

  • Maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the cyclized product, ethyl 4-hydroxyquinoline-6-carboxylate.

  • Collect the solid by filtration and wash thoroughly with hexane.

Step 1c: Saponification

  • Suspend the crude ethyl 4-hydroxyquinoline-6-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

  • Heat the mixture to reflux until the solid dissolves and the saponification is complete (typically 1-2 hours), as monitored by TLC.

  • Cool the solution to room temperature and acidify with a strong acid, such as concentrated HCl, to a pH of approximately 2-3.

  • The product, 4-oxo-1,4-dihydroquinoline-6-carboxylic acid, will precipitate.

  • Collect the solid by vacuum filtration, wash with deionized water, and dry.

Reagents and Quantities (Example Scale):

ReagentMolar Mass ( g/mol )AmountMoles
4-Aminobenzoic Acid137.1413.7 g0.1
DEEMM216.2323.8 g0.11
Sodium Hydroxide40.0012.0 g0.3
Diphenyl Ether170.21200 mL-

Part 2: Synthesis of 3-Chloro-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

This step introduces the chlorine atom at the C3 position of the quinolone ring.

Reaction Scheme:

(Self-generated image for illustrative purposes)

Protocol:

  • Suspend 4-oxo-1,4-dihydroquinoline-6-carboxylic acid in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF) in a round-bottom flask.

  • Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in a slight molar excess.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield 3-chloro-4-oxo-1,4-dihydroquinoline-6-carboxylic acid.

Reagents and Quantities (Example Scale):

ReagentMolar Mass ( g/mol )AmountMoles
4-Oxo-1,4-dihydroquinoline-6-carboxylic acid189.1718.9 g0.1
Sulfuryl Chloride134.9714.8 g (8.8 mL)0.11
Acetic Acid60.05200 mL-

Part 3: Synthesis of 3,4-Dichloroquinoline-6-carboxylic acid

The 4-oxo group is converted to a chloro group in this step.

Reaction Scheme:

(Self-generated image for illustrative purposes)

Protocol:

  • In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), place 3-chloro-4-oxo-1,4-dihydroquinoline-6-carboxylic acid.

  • Carefully add an excess of phosphorus oxychloride (POCl₃). A co-solvent like toluene can be used.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The product, 3,4-dichloroquinoline-6-carboxylic acid, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Reagents and Quantities (Example Scale):

ReagentMolar Mass ( g/mol )AmountMoles
3-Chloro-4-oxo-1,4-dihydroquinoline-6-carboxylic acid223.6122.4 g0.1
Phosphorus Oxychloride153.33153.3 g (92.3 mL)1.0

Part 4: Selective Reduction to 3-Chloroquinoline-6-carboxylic acid

The final step involves the selective removal of the C4-chloro group. This can be achieved via catalytic hydrogenation.

Reaction Scheme:

(Self-generated image for illustrative purposes)

Protocol:

  • Dissolve 3,4-dichloroquinoline-6-carboxylic acid in a suitable solvent such as ethanol or methanol containing a base like sodium acetate or triethylamine to act as a hydrogen chloride scavenger.

  • Add a palladium-based catalyst, such as 10% Pd/C.

  • Hydrogenate the mixture in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric or slightly elevated pressure.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Redissolve the residue in water and acidify with HCl to precipitate the final product, 3-chloroquinoline-6-carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

Reagents and Quantities (Example Scale):

ReagentMolar Mass ( g/mol )AmountMoles
3,4-Dichloroquinoline-6-carboxylic acid242.0624.2 g0.1
10% Pd/C-1.0 g-
Sodium Acetate82.038.2 g0.1
Ethanol46.07300 mL-

Safety and Handling

  • Phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂) are highly corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrogenation should be carried out with appropriate safety measures due to the flammable nature of hydrogen gas.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Gould-Jacobs Reaction

    • Title: The Synthesis of Quinolines
    • Source: J. Am. Chem. Soc., 1946, 68 (12), pp 2492–2494
    • URL: [Link]

  • Chlorination of Quinolones

    • Title: Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents
    • Source: J. Med. Chem., 1986, 29 (5), pp 723–728
    • URL: [Link]

  • General Quinoline Synthesis Reviews

    • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review
    • Source: RSC Adv., 2020, 10, 22531-22554
    • URL: [Link]

  • Catalytic Hydrogenation

    • Title: Catalytic Hydrogen
    • Source: Organic Syntheses, 1941, Coll. Vol. 1, p.61
    • URL: [Link]

Application

Application Notes & Protocols: Amide Coupling Reactions of 3-Chloroquinoline-6-Carboxylic Acid

Introduction The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug discovery.[1][2] Quinoline scaffolds are privileged structures in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug discovery.[1][2] Quinoline scaffolds are privileged structures in pharmaceuticals, exhibiting a wide range of biological activities. Specifically, amides derived from 3-chloroquinoline-6-carboxylic acid are key intermediates and final products in the development of novel therapeutic agents, including kinase inhibitors and anti-infective agents.

This document provides a detailed guide for researchers engaged in the synthesis of 3-chloroquinoline-6-carboxamides. It outlines the underlying principles, compares common coupling methodologies, and offers detailed, field-proven protocols to ensure successful and reproducible outcomes.

Pillar 1: Expertise & Causality in Experimental Design

The Substrate: Understanding the Reactivity of 3-Chloroquinoline-6-Carboxylic Acid

The successful synthesis of amides from 3-chloroquinoline-6-carboxylic acid requires an appreciation of its unique electronic properties. The quinoline ring system is inherently electron-deficient. This effect is amplified by the presence of the electron-withdrawing chloro-substituent at the 3-position. This electronic-deficiency can render both the carboxylic acid and the amine coupling partner less reactive, often leading to sluggish or incomplete reactions with standard protocols.[1][3]

Consequently, the choice of coupling reagent and reaction conditions is critical. The primary goal is to efficiently activate the carboxylic acid group, converting the hydroxyl into a better leaving group and rendering the carbonyl carbon sufficiently electrophilic to be attacked by the amine nucleophile.

Mechanism of Carboxylic Acid Activation for Amide Coupling

Direct condensation of a carboxylic acid and an amine is generally inefficient as it leads to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, a coupling reagent is employed to activate the carboxylic acid. The general workflow proceeds through the formation of a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification Carboxylic_Acid 3-Chloroquinoline- 6-Carboxylic Acid Reactive_Intermediate Reactive Intermediate (e.g., OAt-ester, O-acylisourea) Carboxylic_Acid->Reactive_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Reactive_Intermediate Amide_Product 3-Chloroquinoline- 6-Carboxamide Reactive_Intermediate->Amide_Product + Amine Amine Amine (R-NH2) Amine->Amide_Product Crude_Product Crude Product Mixture Amide_Product->Crude_Product Reaction Quench Purified_Amide Purified Amide Crude_Product->Purified_Amide Chromatography

Figure 1: General workflow for amide coupling reactions.

Pillar 2: Trustworthiness & Self-Validating Protocols

The selection of an appropriate coupling reagent is paramount. Below is a comparison of common reagents suitable for challenging substrates like 3-chloroquinoline-6-carboxylic acid.

Data Presentation: Comparison of Common Coupling Reagents
Coupling Reagent SystemClassKey AdvantagesPotential Issues & Mitigation
HATU / DIPEA Uronium SaltHigh reactivity, fast kinetics, low racemization.[4][5] Excellent for electron-deficient substrates and sterically hindered amines.[3]Hygroscopic. Byproducts are water-soluble, facilitating work-up. Use of anhydrous solvents is critical.
EDC / HOBt CarbodiimideWater-soluble byproducts (urea) are easily removed by aqueous work-up.[6] Cost-effective for large-scale synthesis.Slower reaction times compared to HATU.[1] Risk of N-acylurea byproduct formation if the amine is not sufficiently reactive; HOBt helps to suppress this side reaction.[7]
PyBOP / DIPEA Phosphonium SaltHigh coupling efficiency, similar to uronium salts.Phosphoramide byproducts can sometimes complicate purification.
SOCl₂ or (COCl)₂ Acid Chloride FormationGenerates the highly reactive acyl chloride intermediate. Useful for very unreactive amines.Harsh conditions (heat, acidic HCl byproduct). Not compatible with sensitive functional groups. Requires an additional step.[8]

Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps for execution and monitoring.

Protocol 1: High-Efficiency Coupling using HATU

This method is often the first choice for challenging couplings due to its high reliability and efficiency.[4]

Materials and Reagents:

  • 3-Chloroquinoline-6-carboxylic acid (1.0 equiv)

  • Desired amine (1.1 - 1.2 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.2 equiv)[4]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-chloroquinoline-6-carboxylic acid (1.0 equiv) and anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add HATU (1.1 equiv) to the solution. Stir for 2 minutes.

  • Base and Amine Addition: Add the desired amine (1.1 equiv) followed by the dropwise addition of DIPEA (3.0 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-6 hours). For particularly unreactive or sterically hindered amines, the reaction may require gentle heating (40-50 °C) or extended reaction times (up to 24 hours).[9]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x). This removes DMF and unreacted reagents.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure amide.[10]

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This classic method is highly reliable and uses more economical reagents, making it suitable for scaling up. The addition of HOBt is crucial for activating the carbodiimide and minimizing side reactions.[1][6][11]

Materials and Reagents:

  • 3-Chloroquinoline-6-carboxylic acid (1.0 equiv)

  • Desired amine (1.1 - 1.2 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 equiv)

  • HOBt·H₂O (1-Hydroxybenzotriazole hydrate) (1.2 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-chloroquinoline-6-carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt·H₂O (1.2 equiv) in anhydrous DCM or DMF.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 equiv) portion-wise to the stirred solution.

  • Base Addition: Add TEA or DIPEA (3.0 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x) (to remove excess base), saturated aqueous NaHCO₃ (2x) (to remove HOBt and unreacted acid), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography as described in Protocol 1.

Pillar 3: Authoritative Grounding & Troubleshooting

Troubleshooting Common Issues
IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield • Insufficient activation of the carboxylic acid.• Low nucleophilicity of the amine (e.g., electron-deficient anilines).[7]• Reagents (especially HATU/EDC) degraded by moisture.• Switch to a more powerful coupling reagent like HATU.[7]• Increase reaction temperature to 40-60 °C and/or extend reaction time.[9]• Ensure use of anhydrous solvents and fresh, high-quality reagents.
Formation of N-acylurea byproduct (with EDC) The O-acylisourea intermediate rearranges before being intercepted by the amine.[7]• Ensure HOBt is used, as it converts the O-acylisourea to a more stable HOBt-ester, reducing the chance of rearrangement.[11]• Add the amine as early as possible after the initial activation.
Multiple Spots on TLC / Difficult Purification • Incomplete reaction.• Formation of side products.• Difficulty removing DMF or urea byproducts.• Push the reaction to completion using the suggestions for low yield.• Perform a thorough aqueous work-up as described in the protocols. For DMF removal, multiple washes with water or a 5% LiCl solution can be effective.[2]• Ensure the correct stoichiometry of reagents is used.

References

  • Method for purifying quinolinecarboxylic acid derivative.
  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the transloc
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characteriz
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists.
  • Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38.Journal of Medicinal Chemistry.
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.Benchchem.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids.Benchchem.
  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent.
  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature.Beilstein Journal of Organic Chemistry.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.Benchchem.
  • Coupling Reagents.Aapptec.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.Luxembourg Bio Technologies.

Sources

Method

Application Notes & Protocols: Leveraging 3-Chloroquinoline-6-Carboxylic Acid as a Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold In the landscape of medicinal chemistry, the quinoline core is recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline core is recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] The strategic functionalization of this heterocyclic system allows for the fine-tuning of molecular properties to achieve desired therapeutic effects. 3-Chloroquinoline-6-carboxylic acid emerges as a particularly valuable building block, offering two distinct and orthogonally reactive handles for molecular elaboration.

The intrinsic value of this molecule can be deconstructed into its three key components:

  • The Quinoline Core: This flat, aromatic structure is structurally similar to purine-based molecules, enabling it to fit into the nucleotide-binding pockets of enzymes like kinases and ectonucleotidases.[3] Its nitrogen atom acts as a hydrogen bond acceptor, further facilitating interactions with biological targets.[4]

  • The C-3 Chlorine Atom: The chlorine atom at the 3-position is an electron-withdrawing group that modulates the electronic properties of the quinoline ring.[4] More importantly, it serves as an excellent leaving group for nucleophilic aromatic substitution and as a handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[5][6]

  • The C-6 Carboxylic Acid: This functional group is a cornerstone of its utility. It can act as a key hydrogen bond donor and acceptor, mimicking the phosphate groups of natural nucleotides to engage with enzyme active sites.[3][4] Furthermore, it is readily converted into a vast array of functional groups, most commonly amides and esters, providing a gateway to extensive chemical diversification and modulation of physicochemical properties like solubility and cell permeability.[4][7]

This guide provides detailed protocols for the synthetic manipulation of 3-chloroquinoline-6-carboxylic acid and discusses its application in the context of developing targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₆ClNO₂[8]
Molecular Weight 207.61 g/mol [8]
Appearance Solid[8]
CAS Number 118791-14-3[8]
SMILES OC(=O)c1cnc2ccc(Cl)cc2c1[8]
InChI Key UYQIRJWFRMCAID-UHFFFAOYSA-N[8]

PART 1: Synthetic Protocols for Derivatization

The dual functionality of 3-chloroquinoline-6-carboxylic acid permits a modular approach to library synthesis. The carboxylic acid is typically addressed first via amide coupling, followed by diversification at the C-3 position.

Protocol 1: Amide Bond Formation at the C-6 Carboxylic Acid

The conversion of the carboxylic acid to an amide is one of the most frequently used reactions in drug discovery.[9] The use of coupling reagents is necessary to activate the carboxylic acid for nucleophilic attack by an amine, preventing the formation of a non-reactive ammonium carboxylate salt.[10][11] This protocol details a robust method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt).

Objective: To synthesize a diverse library of 3-chloroquinoline-6-carboxamides by coupling the parent acid with various primary and secondary amines.

Workflow Diagram: Amide Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Work-up & Purification A 3-Chloroquinoline- 6-carboxylic Acid B EDC + HOBt in DMF A->B Add C Activated O-Acylisourea Ester (Reactive Intermediate) B->C Forms D Primary or Secondary Amine (R-NH₂) C->D Add Amine E Amide Product D->E Nucleophilic Attack F Aqueous Work-up E->F G Column Chromatography F->G H Pure Amide Derivative G->H G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Cell Cell Survival, Growth, Proliferation Downstream->Cell Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Inhibits

Sources

Application

Advanced Suzuki-Miyaura Cross-Coupling of 3-Chloroquinoline-6-Carboxylic Acid: Protocols and Mechanistic Insights

Target Audience: Researchers, scientists, and drug development professionals. Strategic Context & Mechanistic Causality The functionalization of the quinoline scaffold is a cornerstone in the development of novel therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Strategic Context & Mechanistic Causality

The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutics. Specifically, 3-chloroquinoline-6-carboxylic acid represents a highly versatile, yet synthetically challenging, bifunctional building block. While the carboxylic acid provides a handle for subsequent amidation or esterification, the 3-chloro position offers a vector for Suzuki-Miyaura cross-coupling to generate diverse 3-arylquinoline derivatives.

As a Senior Application Scientist, it is critical to understand that successful coupling of this substrate requires overcoming two orthogonal electronic and steric challenges:

  • The C3-Inertia Challenge: Unlike the highly activated C2 and C4 positions of the quinoline ring, the C3 position lacks direct resonance stabilization from the electronegative nitrogen atom. This renders the C3–Cl bond relatively electron-rich and notoriously inert toward oxidative addition by standard palladium(0) complexes [1].

  • The Unprotected Carboxylate Interference: The free carboxylic acid at the C6 position acts as a potent Brønsted acid. It neutralizes the basic environment required for the transmetalation step (the activation of the arylboronic acid into a reactive boronate complex). Furthermore, the resulting carboxylate can competitively coordinate to the palladium center, forming insoluble, catalytically dead polymeric species.

The Causal Solution: To overcome the C3 inertia, we must employ electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos ). The high electron density of SPhos facilitates the rate-limiting oxidative addition, while its steric bulk accelerates the subsequent reductive elimination [2].

To mitigate the carboxylic acid interference, we utilize a highly polar, biphasic solvent system (1,4-Dioxane/H₂O) coupled with a super-stoichiometric amount of a strong, water-soluble base (3.5 equivalents of K₃PO₄ ). The initial equivalents of base rapidly deprotonate the C6-COOH, generating a highly water-soluble potassium carboxylate. This salt partitions into the aqueous micro-droplets, preventing coordination to the organic-soluble palladium center, while the remaining base successfully activates the arylboronic acid [3].

Catalytic Cycle & Logical Relationships

CatalyticCycle Pd0 Pd(0)-SPhos Active Catalyst OxAdd Oxidative Addition (Overcomes C3 Inertia) Pd0->OxAdd 3-Chloroquinoline-6-COOH PdII Ar-Pd(II)-Cl Intermediate OxAdd->PdII TransMet Transmetalation (Boronate Complex) PdII->TransMet Ar-B(OH)2 + K3PO4 RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim RedElim->Pd0 Product Release

Caption: Catalytic cycle of Suzuki-Miyaura coupling for 3-chloroquinoline derivatives.

Condition Optimization & Quantitative Data

The following table summarizes the quantitative optimization data that led to the finalized protocol. The failure of standard catalysts highlights the absolute necessity of specialized ligands for C3-chloroquinolines.

EntryCatalyst / LigandBase (Equiv.)Solvent (v/v)Temp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/H₂O (4:1)100<10%Poor oxidative addition at C3; insufficient base.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0)Dioxane/H₂O (4:1)9045%Incomplete conversion; partial catalyst poisoning.
3Pd₂(dba)₃ / XPhosK₃PO₄ (3.5)Dioxane/H₂O (4:1)10088%Rapid conversion; clean impurity profile.
4 Pd(OAc)₂ / SPhos K₃PO₄ (3.5) Dioxane/H₂O (4:1) 100 92% Optimal conditions; highest target purity.

Self-Validating Experimental Protocol

This protocol leverages the amphoteric nature of the product to create a self-validating purification system . By performing an initial aqueous extraction at a high pH, the target compound is sequestered in the aqueous layer, leaving neutral impurities (homocoupled boronic acid, phosphine oxides) in the organic phase. Subsequent acidification triggers the precipitation of the pure product.

Workflow A Crude Reaction Mixture B Aqueous Wash (Product as K-salt) A->B Add H2O/EtOAc C Organic Layer (Discard Impurities) B->C Phase Separation D Acidification (pH 3-4) B->D Aqueous Layer E Precipitation (Pure Product) D->E Self-Validation

Caption: Logical workflow and self-validating purification strategy for the cross-coupling.

Step-by-Step Methodology

Step 1: Substrate Preparation & Degassing

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-chloroquinoline-6-carboxylic acid (1.0 mmol, 1.0 equiv) and the desired arylboronic acid (1.5 mmol, 1.5 equiv).

  • Add anhydrous K₃PO₄ (3.5 mmol, 3.5 equiv). Crucial: The excess base is mathematically required to neutralize the carboxylic acid (1.0 eq) and drive the transmetalation cycle (2.5 eq).

  • Seal the tube with a rubber septum and purge the atmosphere by applying vacuum and backfilling with Argon (repeat 3 times).

Step 2: Catalyst Activation & Reaction 4. Under a positive stream of Argon, quickly add Pd(OAc)₂ (0.05 mmol, 5 mol%) and SPhos (0.10 mmol, 10 mol%). 5. Inject degassed 1,4-Dioxane (8.0 mL) and degassed deionized water (2.0 mL) via syringe. 6. Replace the septum with a Teflon screw cap, seal tightly, and submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours.

Step 3: Reaction Monitoring 7. Monitor the reaction via LC-MS. Note: TLC is often misleading for this substrate due to the high polarity of the carboxylic acid causing severe streaking. LC-MS will clearly show the disappearance of the starting material mass [M+H]⁺ and the appearance of the product mass.

Step 4: Workup & Self-Validating Purification 8. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Deionized Water (20 mL). 9. Transfer to a separatory funnel and shake vigorously. Separate the layers. 10. Validation Checkpoint 1: Extract the organic layer with an additional 10 mL of 0.5 M KOH. Combine all aqueous layers. Discard the organic layer (which contains the SPhos ligand and neutral organic impurities). 11. Validation Checkpoint 2 (Precipitation): Place the combined aqueous layers in an ice bath. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 3.0–4.0.

  • Causality Note: A thick precipitate should form immediately. If the solution remains clear, the cross-coupling has failed, or the pH has not breached the pKa threshold of the quinoline nitrogen (~pH 4.5) to form the neutral zwitterion/free acid.
  • Filter the precipitate through a Büchner funnel, wash with cold water (2 x 10 mL) followed by cold diethyl ether (10 mL) to remove trace water and phenolic impurities.
  • Dry the solid in vacuo at 50 °C overnight to afford the pure 3-arylquinoline-6-carboxylic acid.

References

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Royal Society of Chemistry [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines ACS Publications [Link]

Method

Application Notes and Protocols for the Preparation of 3-Chloroquinoline-6-carboxylic Acid Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Significance of Substituted Quinolines The quinoline scaffold is a privileged hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Specifically, the introduction of a chlorine atom at the 3-position and a carboxylic acid ester at the 6-position can significantly modulate the physicochemical and pharmacological properties of the quinoline core. These modifications can influence binding affinity to biological targets, membrane permeability, and metabolic stability, making 3-chloroquinoline-6-carboxylic acid ester derivatives attractive targets for drug discovery and development programs.

This comprehensive guide provides a detailed, step-by-step methodology for the preparation of 3-chloroquinoline-6-carboxylic acid ester derivatives. The proposed synthetic pathway is based on established chemical principles and analogous transformations reported in the scientific literature. We will delve into the rationale behind the chosen synthetic strategy, offering insights into reaction mechanisms and potential challenges. This document is intended to serve as a practical resource for researchers aiming to synthesize and explore this important class of compounds.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of 3-chloroquinoline-6-carboxylic acid ester derivatives can be efficiently achieved through a three-step sequence. This strategy involves the initial construction of the quinoline-6-carboxylic acid core, followed by esterification, and finally, a regioselective chlorination at the 3-position. This stepwise approach allows for better control over the introduction of each functional group.

G cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Esterification cluster_2 Step 3: C-3 Chlorination A 4-Aminobenzoic Acid + Pyruvic Acid + Benzaldehyde B Quinoline-6-carboxylic Acid A->B Doebner-von Miller Reaction C Ethyl Quinoline-6-carboxylate B->C Fischer-Speier Esterification D Ethyl 3-chloroquinoline-6-carboxylate C->D Electrophilic Chlorination

Caption: Overall synthetic workflow for the preparation of ethyl 3-chloroquinoline-6-carboxylate.

Part 1: Synthesis of Quinoline-6-carboxylic Acid

The initial step involves the construction of the quinoline-6-carboxylic acid backbone. The Doebner-von Miller reaction provides a classic and effective method for this transformation, reacting an aniline with an α,β-unsaturated carbonyl compound.[2][3] In this protocol, we utilize 4-aminobenzoic acid, which will provide the desired carboxylic acid functionality at the 6-position of the resulting quinoline.

Protocol 1: Doebner-von Miller Synthesis of Quinoline-6-carboxylic Acid

Materials:

  • 4-Aminobenzoic acid

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous sulfate (FeSO₄) (optional, as a moderator)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol.

  • Addition of Reactants: Gently heat the mixture and add 4-aminobenzoic acid in portions.

  • Oxidant Addition: Slowly add nitrobenzene through the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition and external cooling if necessary. The addition of a small amount of ferrous sulfate can help to moderate the reaction.

  • Reaction Completion: After the addition is complete, heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization and Purification: Neutralize the acidic solution with a concentrated sodium hydroxide solution until the quinoline derivative precipitates. Filter the crude product and wash it with water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield quinoline-6-carboxylic acid.

Causality and Insights: The Doebner-von Miller reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol by sulfuric acid. 4-aminobenzoic acid then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation by nitrobenzene to form the aromatic quinoline ring.

Part 2: Esterification of Quinoline-6-carboxylic Acid

With the quinoline-6-carboxylic acid in hand, the next step is to convert it to its corresponding ester. The Fischer-Speier esterification is a straightforward and widely used method for this purpose, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Protocol 2: Fischer-Speier Esterification to Ethyl Quinoline-6-carboxylate

Materials:

  • Quinoline-6-carboxylic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: Suspend quinoline-6-carboxylic acid in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reaction: Heat the mixture to reflux and maintain it for several hours until the starting material is consumed (monitored by TLC).

  • Solvent Removal: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Work-up: Dilute the residue with water and neutralize the acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl quinoline-6-carboxylate.

  • Purification: The crude ester can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Data (Reference): While specific data for ethyl quinoline-6-carboxylate is not readily available, related quinoline esters show characteristic NMR signals. For example, the ethyl ester protons typically appear as a triplet around 1.4 ppm and a quartet around 4.4 ppm in the ¹H NMR spectrum. The aromatic protons of the quinoline ring will appear in the range of 7.5-9.0 ppm.

Part 3: Regioselective Chlorination at the 3-Position

The final and most critical step is the introduction of a chlorine atom at the 3-position of the quinoline ring. Electrophilic substitution on the quinoline ring is known to be challenging and highly dependent on the reaction conditions and the nature of the substituents already present. The electron-withdrawing nature of the ester group at the 6-position is expected to deactivate the benzene ring towards electrophilic attack, potentially favoring substitution on the pyridine ring. However, direct chlorination at the 3-position is not a well-established transformation and requires careful optimization. We propose the use of N-Chlorosuccinimide (NCS) as a mild and effective chlorinating agent.

Protocol 3: Electrophilic Chlorination with N-Chlorosuccinimide (NCS)

Materials:

  • Ethyl quinoline-6-carboxylate

  • N-Chlorosuccinimide (NCS)

  • Acetic acid or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve ethyl quinoline-6-carboxylate in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask.

  • Reagent Addition: Add N-Chlorosuccinimide (1.1 equivalents) to the solution.

  • Acid Catalyst: Add a catalytic amount of a protic acid like acetic acid or trifluoroacetic acid.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction carefully by TLC to observe the formation of the desired product and any potential side products.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired ethyl 3-chloroquinoline-6-carboxylate.

ParameterRecommended Starting ConditionRationale
Chlorinating Agent N-Chlorosuccinimide (NCS)Mild and selective source of electrophilic chlorine.
Solvent Dichloromethane (DCM)Aprotic solvent, generally unreactive under these conditions.
Catalyst Acetic Acid or Trifluoroacetic Acid (TFA)Protonates NCS to increase its electrophilicity.
Temperature Room Temperature to 50 °CBalances reaction rate and selectivity.
Stoichiometry 1.1 eq. of NCSA slight excess to ensure complete consumption of starting material.

Process Optimization and Troubleshooting:

  • Regioselectivity: The primary challenge in this step is achieving chlorination at the 3-position over other positions (e.g., 5 or 8). If a mixture of isomers is obtained, optimization of the solvent, temperature, and acid catalyst is necessary. Less polar solvents may favor C-3 substitution.

  • Reaction Rate: If the reaction is slow, a stronger acid catalyst (e.g., TFA) or a higher reaction temperature may be employed. However, this may also affect the regioselectivity.

  • Side Products: Over-chlorination or decomposition of the starting material can occur. Careful monitoring by TLC is crucial to stop the reaction at the optimal time.

Alternative Strategies for C-3 Chlorination

Given the potential challenges with direct electrophilic chlorination, alternative synthetic routes could be considered:

  • Synthesis from a Pre-chlorinated Precursor: A strategy involving the synthesis of a quinoline already bearing the 3-chloro substituent could be more regioselective. This might involve a cyclization reaction with a chlorinated building block.

  • Quinoline N-oxide Chemistry: Conversion of the ethyl quinoline-6-carboxylate to its N-oxide can activate the pyridine ring for nucleophilic-like substitutions. Subsequent treatment with a chlorinating agent like POCl₃ could potentially introduce the chlorine at the 2- or 4-position, which might not be the desired outcome but is a known transformation.

Conclusion

The preparation of 3-chloroquinoline-6-carboxylic acid ester derivatives presents a rewarding synthetic challenge with significant potential in the development of novel bioactive compounds. The multi-step approach detailed in these application notes, involving a Doebner-von Miller reaction, Fischer-Speier esterification, and a carefully controlled electrophilic chlorination, provides a rational and adaptable pathway to these valuable molecules. While the C-3 chlorination step requires careful optimization, the provided protocol and troubleshooting guide offer a solid foundation for researchers to successfully synthesize and explore the therapeutic potential of this important class of quinoline derivatives.

References

  • (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • (2012). Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. The Journal of Organic Chemistry. [Link]

  • (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Journal of Molecular Structure. [Link]

  • (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • (2023). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. Zeitschrift für Naturforschung B. [Link]

  • (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Texas Digital Library. [Link]

  • (2016). Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels–Alder Cycloaddition of Azadienes with Terminal Alkynes. The Journal of Organic Chemistry. [Link]

  • (2020). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • (n.d.). Doebner–Miller reaction. Wikipedia. [Link]

  • (n.d.). Preparation and Properties of Quinoline. SlideShare. [Link]

  • (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules. [Link]

  • (2025). ethyl 4,5-dihydro-6H-dibenzo[de,g]quinoline-6-carboxylate. Chemical Synthesis Database. [Link]

  • (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. [Link]

  • (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. [Link]

  • (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]

  • (n.d.). QUINOLINE. ResearchGate. [Link]

  • (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Chloroquinoline-6-Carboxylic Acid Synthesis &amp; Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis and scale-up of functionalized quinolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis and scale-up of functionalized quinolines. 3-Chloroquinoline-6-carboxylic acid is a critical intermediate in the development of various therapeutics, including PRMT5 inhibitors[1] and other kinase-targeting compounds[2].

Despite its apparent simplicity, the conversion of the ester precursor to the free acid—and its subsequent activation to an acyl chloride—often suffers from poor yields, intractable emulsions, and tarry degradation products. This guide is designed to move beyond basic recipes, explaining the causality behind each experimental choice to provide a self-validating, highly reproducible workflow.

Synthetic Workflow & Pathway Visualization

Understanding the phase transitions of the molecule is critical. The workflow below illustrates the progression from the lipophilic ester, through the water-soluble lithium carboxylate, to the zwitterionic free acid, and finally to the moisture-sensitive acyl chloride.

SynthesisWorkflow Ester Methyl 3-chloroquinoline- 6-carboxylate Hydrolysis Alkaline Hydrolysis (LiOH, THF/MeOH/H2O) Ester->Hydrolysis Step 1 Intermediate Lithium 3-chloroquinoline- 6-carboxylate Hydrolysis->Intermediate Workup pH Adjustment (1N HCl to pH 4.5-5.0) Intermediate->Workup Step 2 FreeAcid 3-Chloroquinoline- 6-carboxylic acid Workup->FreeAcid Activation Acyl Chloride Formation (SOCl2, cat. DMF, Toluene) FreeAcid->Activation Step 3 AcidChloride 3-Chloroquinoline- 6-carbonyl chloride Activation->AcidChloride

Synthetic workflow for 3-chloroquinoline-6-carboxylic acid and its acyl chloride derivative.

Troubleshooting FAQs

Q1: Why is my isolated yield of 3-chloroquinoline-6-carboxylic acid consistently below 50% after ester hydrolysis? A1: The most common culprit is over-acidification during the workup phase. The quinoline core contains a basic nitrogen atom, while the 6-position holds the acidic carboxyl group. This creates an amphoteric molecule. If you acidify the reaction mixture to pH < 3.0 using HCl, the quinoline nitrogen becomes protonated, forming a highly water-soluble hydrochloride salt. Conversely, at pH > 7.0, the molecule remains in the aqueous phase as the lithium/sodium carboxylate salt. Causality & Solution: Adjust the pH strictly to its isoelectric point (pH 4.5–5.0). Use a calibrated pH meter rather than indicator strips. At this pH, the neutral/zwitterionic form dominates, minimizing aqueous solubility and maximizing precipitation.

Q2: During the hydrolysis of methyl 3-chloroquinoline-6-carboxylate, the reaction stalls at 70-80% conversion. How can I drive it to completion? A2: This is typically a biphasic mass-transfer limitation. The starting ester has poor solubility in purely aqueous or binary aqueous/alcohol mixtures. Causality & Solution: Utilize a ternary solvent system of THF:MeOH:H2O (typically in a 4:1:1 ratio)[1]. THF provides excellent solvation for the starting methyl ester, while MeOH acts as a phase-transfer bridge to the aqueous LiOH. This ternary system ensures a homogenous reaction mixture, driving the saponification to >98% conversion.

Q3: When scaling up the synthesis of 3-chloroquinoline-6-carbonyl chloride using SOCl₂ and DMF, the product turns into a dark, intractable tar. What is causing this degradation? A3: This degradation is caused by a runaway Vilsmeier-Haack-type side reaction or thermal decomposition catalyzed by excess DMF. While dimethylformamide (DMF) is a standard catalyst for acyl chloride formation (forming the active Vilsmeier reagent with SOCl₂), using too much DMF at elevated temperatures (e.g., refluxing toluene) leads to the decomposition of the quinoline core and subsequent polymerization[2]. Causality & Solution: Strictly limit DMF to catalytic amounts (0.01–0.05 equivalents). Furthermore, add the SOCl₂ slowly at room temperature before heating to reflux (approx. 110 °C).

Diagnostic Logic Tree

Use the following decision tree to systematically diagnose yield losses during the hydrolysis and isolation stages.

Troubleshooting Start Issue: Low Yield (<60%) of Free Acid Check1 Is starting ester fully consumed? (TLC/LCMS) Start->Check1 No1 Increase LiOH eq. or co-solvent ratio Check1->No1 No Yes1 Check aqueous filtrate after precipitation Check1->Yes1 Yes Check2 Is product in filtrate? Yes1->Check2 Yes2 Over-acidification (pH < 3) Adjust to pH 4.5-5.0 Check2->Yes2 Yes No2 Product lost during organic wash. Check layers. Check2->No2 No

Troubleshooting logic tree for low yield during ester hydrolysis and isolation.

Quantitative Optimization Data

The table below summarizes the quantitative impact of solvent selection and pH control on the hydrolysis of methyl 3-chloroquinoline-6-carboxylate.

Reaction ConditionSolvent SystempH AdjustmentConversion (%)Isolated Yield (%)Purity (HPLC)Observation
A (Suboptimal) MeOH / H₂OpH 2.085%35%92%Product lost to aqueous layer as highly soluble HCl salt.
B (Suboptimal) THF / H₂OpH 4.570%65%95%Incomplete conversion due to poor ester solubility.
C (Optimal) THF / MeOH / H₂OpH 4.5>99%94% >98% Homogenous reaction; optimal precipitation at isoelectric point.

Standardized Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step until the specified analytical checkpoint is met.

Protocol A: Optimal Hydrolysis to 3-Chloroquinoline-6-carboxylic acid[1]
  • Dissolution : Suspend methyl 3-chloroquinoline-6-carboxylate (1.0 eq, e.g., 10.0 g) in a mixture of THF and MeOH (4:1 v/v, 100 mL). Stir at 20 °C until a uniform suspension or solution forms.

  • Base Addition : Prepare a 1.0 M solution of Lithium Hydroxide (LiOH, 4.0 eq) in deionized water. Add this dropwise to the organic solution over 15 minutes. Causality: Dropwise addition prevents localized exotherms that could cause premature ester cleavage or side reactions.

  • Reaction & Validation : Stir the mixture at room temperature (20–25 °C) for 16 hours.

    • Self-Validation Checkpoint: Sample the reaction, dilute with acetonitrile, and analyze via LCMS. Do not proceed until the starting ester peak is <1% by UV area.

  • Concentration : Remove the volatile organic solvents (THF/MeOH) under reduced pressure at 35 °C. Causality: Removing organics drastically reduces the solubility of the free acid in the subsequent aqueous precipitation step.

  • Precipitation : Cool the remaining aqueous residue to 0–5 °C in an ice bath. Slowly add 1N HCl dropwise while continuously monitoring the mixture with a calibrated pH probe. Stop addition exactly when the pH reaches 4.5–5.0.

  • Isolation : Stir the resulting thick white/tan slurry for 1 hour at 0 °C to ensure complete crystallization. Filter the solid through a sintered glass funnel, wash with ice-cold deionized water (2 x 20 mL), and dry in a vacuum oven at 45 °C to a constant weight.

Protocol B: Activation to 3-Chloroquinoline-6-carbonyl chloride[2]
  • Suspension : Suspend the rigorously dried 3-chloroquinoline-6-carboxylic acid (1.0 eq) in anhydrous toluene (5 volumes) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagent Addition : Add Thionyl Chloride (SOCl₂, 4.0 eq) in one portion at room temperature, followed by exactly 0.05 eq of anhydrous DMF. Causality: DMF reacts with SOCl₂ to form the Vilsmeier intermediate, which acts as the true catalytic acylating agent. Limiting DMF prevents thermal tarring.

  • Heating : Heat the mixture to reflux (110 °C) for 1–2 hours. The opaque suspension will transition into a clear, pale-yellow solution as the acid chloride forms.

  • Isolation : Cool to room temperature and concentrate under reduced pressure to remove the toluene and excess SOCl₂. Co-evaporate the residue with anhydrous dichloromethane (2 x 3 volumes) to strip away any residual SOCl₂ and HCl gas. Use the resulting solid immediately for subsequent amidation or esterification.

References

  • Source: google.
  • Source: google.

Sources

Optimization

troubleshooting poor solubility of 3-chloroquinoline-6-carboxylic acid in DMSO

Technical Support Center: 3-Chloroquinoline-6-Carboxylic Acid A Senior Application Scientist's Guide to Overcoming Solubility Challenges in DMSO Welcome to the technical support center for 3-chloroquinoline-6-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Chloroquinoline-6-Carboxylic Acid

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in DMSO

Welcome to the technical support center for 3-chloroquinoline-6-carboxylic acid. As researchers and drug development professionals, you are often working with novel and complex molecules. This guide is designed to provide you, from one scientist to another, with in-depth, field-proven insights into a common hurdle encountered with this compound: poor solubility in Dimethyl Sulfoxide (DMSO). My goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Section 1: Foundational Understanding: The "Why" Behind the Problem

Before we can effectively troubleshoot, we must understand the key players: the solute and the solvent.

Q1: What intrinsic properties of 3-chloroquinoline-6-carboxylic acid contribute to its difficult solubility?

The solubility behavior of 3-chloroquinoline-6-carboxylic acid is a direct result of the competing characteristics within its molecular structure.

  • The Quinoline Core: The dual-ring quinoline system is largely aromatic and hydrophobic. This significant nonpolar characteristic creates a tendency for the molecule to self-associate through π-stacking, forming a stable crystal lattice that requires substantial energy to disrupt.

  • The Carboxylic Acid Group (-COOH): This is a polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. As a weak acid, its state of ionization is highly dependent on the chemical environment.[1] In its protonated form (-COOH), it is significantly less polar than its deprotonated, anionic carboxylate form (-COO⁻).

  • The Chloro-Substituent (-Cl): The electron-withdrawing nature of the chlorine atom can influence the electronic distribution across the quinoline ring and slightly increase the acidity of the carboxylic acid group. It also adds to the molecule's overall lipophilicity.

The core issue is the molecule's amphipathic nature. The large, nonpolar quinoline backbone dominates, often leading to poor solubility unless the polar carboxylic acid group can be effectively solvated or ionized.

Q2: Why is DMSO, a famously powerful solvent, sometimes insufficient?

DMSO is an exceptional polar aprotic solvent, renowned for its ability to dissolve a vast range of both polar and nonpolar compounds.[2][3][4] Its high dielectric constant and dipole moment make it excellent at disrupting intermolecular forces. However, its efficacy can be compromised by a critical, often overlooked, factor:

  • Hygroscopicity: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] Even a small percentage of water contamination can significantly alter the solvent properties of DMSO, often decreasing its ability to solubilize lipophilic organic compounds.[7][8][9] For a molecule like 3-chloroquinoline-6-carboxylic acid, where solubility is already a challenge, absorbed water can be the tipping point that encourages precipitation.

Section 2: Troubleshooting Guide: A Systematic Approach to Solubilization

When you encounter poor solubility, a systematic, multi-step approach is the most efficient path to a solution. The following workflow is designed to address the most likely causes in order of simplicity.

Troubleshooting Workflow Diagram

G cluster_0 Phase 1: Verification cluster_1 Phase 2: Physical Intervention cluster_2 Phase 3: Chemical Modification A Poor Solubility Observed B 1. Verify Compound Purity & Physical Form (Amorphous vs. Crystalline) A->B C 2. Use Fresh, Anhydrous DMSO (Critical Step) B->C D 3. Apply Gentle Heat (e.g., 30-50°C) C->D E 4. Use Sonication (Bath or Probe) D->E F Assess Solubility E->F G 5. Introduce a Co-Solvent (e.g., NMP, DMF) F->G Not Dissolved I Solution Achieved F->I Dissolved H 6. Form a Soluble Salt (Add a Base, e.g., NaOH, TEA) G->H H->I

Caption: A step-by-step workflow for troubleshooting solubility issues.

Q3: My 3-chloroquinoline-6-carboxylic acid won't dissolve. What are my immediate first steps?

Step 1: Verify Material Quality. Before modifying your procedure, confirm the integrity of your starting materials.

  • DMSO Quality: The single most common cause of failure is using DMSO that has absorbed water. Always use a fresh bottle of high-purity, anhydrous (<0.05% water) DMSO or an aliquot from a properly stored bottle that is protected from atmospheric moisture (e.g., with a septum and stored in a desiccator).[7][8]

  • Compound Integrity: If possible, verify the purity of your compound lot via a simple analytical method like HPLC or melting point determination. Impurities can sometimes inhibit dissolution. The physical form also matters; amorphous material is generally more soluble than a highly crystalline form.[1][7]

Step 2: Employ Physical Energy. These non-invasive methods increase the kinetic energy of the system to overcome the activation energy barrier of dissolution.

  • Vortexing/Stirring: Ensure vigorous agitation to maximize the surface area contact between the solute and solvent.

  • Gentle, Controlled Heating: Increasing the temperature often enhances solubility.[7] However, the thermal stability of your compound is paramount. See Protocol 1 for a safe and effective method.

  • Sonication: Using an ultrasonic bath can break apart solute agglomerates and accelerate the dissolution process.

If these initial steps fail, we can proceed to more advanced techniques.

Q4: Physical methods were not enough. What are my next options?

Step 3: Modify the Solvent System with a Co-Solvent. If DMSO alone is insufficient, introducing a small amount of a compatible co-solvent can alter the polarity of the mixture to better accommodate the solute.[7]

  • Rationale: Solvents like N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are also polar aprotic solvents but have different structural properties that may disrupt the crystal lattice of your compound more effectively.

  • Screening: A pragmatic approach is to test co-solvents in small increments (e.g., starting with a 9:1 DMSO:Co-solvent ratio). See Protocol 2 for a systematic screening workflow.

Step 4: Chemically Modify the Solute by Forming a Salt. This is often the most effective strategy for acidic compounds.

  • Rationale: The carboxylic acid group on your compound is acidic. By adding a base, you can deprotonate it to form a carboxylate salt. This ionized form is significantly more polar than the neutral acid, leading to a dramatic increase in solubility in a polar solvent like DMSO.[1]

  • Base Selection: The choice of base depends on your downstream application.

    • For general stock solutions: A 1.0 to 1.1 molar equivalent of a strong base like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (prepared as a concentrated stock in water or methanol) can be added.

    • For applications sensitive to inorganic ions or water: An organic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can be used.

Section 3: Protocols and Data

Table 1: Troubleshooting Action Plan Summary
Problem Probable Cause(s) Recommended Action(s) Scientific Rationale
Compound never dissolves. 1. Water in DMSO.2. Insufficient energy.3. Highly stable crystal form.1. Use fresh, anhydrous DMSO.2. Apply gentle heat (30-50°C) and/or sonicate.3. Confirm compound purity.1. Water reduces DMSO's solvating power for lipophilic compounds.[7][9]2. Increases kinetic energy to overcome lattice energy.3. Impurities can inhibit dissolution.
Compound dissolves with heat but precipitates upon cooling. 1. A supersaturated solution was formed.2. The required concentration exceeds the solubility limit at room temperature.1. Re-heat and add slightly more DMSO.2. Determine the true solubility limit at RT.3. Store the solution at the elevated temperature (if stable).1. Supersaturation is an unstable state.2. Every compound has a finite solubility at a given temperature.3. Maintains the energy required to keep the solute dissolved.
Solubility is still poor after basic physical interventions. 1. Fundamental solvent-solute incompatibility.2. The neutral form of the acid is inherently insoluble.1. Introduce a co-solvent (e.g., NMP, DMF).2. Add a molar equivalent of base (e.g., NaOH, TEA) to form a salt.1. Modifies the overall polarity of the solvent system.[7]2. The ionized salt form is significantly more polar and thus more soluble.[1]
Protocol 1: Solubilization using Controlled Heating

Objective: To safely use heat to increase the solubility of 3-chloroquinoline-6-carboxylic acid while minimizing the risk of degradation.

  • Preparation: Add the weighed amount of your compound to a suitable vial. Add the required volume of anhydrous DMSO to achieve the target concentration. Add a small magnetic stir bar.

  • Heating Setup: Place the vial in a water bath or on a hot plate with stirring capabilities. Use a thermometer to monitor the temperature of the bath, NOT the hot plate setting.

  • Controlled Heating: Begin stirring. Slowly increase the temperature to 35-40°C. Do not exceed 50°C initially, as many complex organic molecules can begin to degrade at higher temperatures in DMSO.[10]

  • Observation: Maintain the temperature for 10-15 minutes, observing for dissolution. If the compound dissolves, turn off the heat and allow it to cool slowly to room temperature while still stirring.

  • Assessment: Observe if the compound remains in solution upon returning to room temperature. If it precipitates, the desired concentration is likely above its room temperature solubility limit.

Protocol 2: Co-Solvent Screening Workflow

Objective: To empirically determine if a co-solvent can enhance solubility.

  • Prepare Test Vials: In separate vials, prepare small-scale suspensions of your compound in anhydrous DMSO at the target concentration.

  • Select Co-solvents: Choose 2-3 potential co-solvents (e.g., NMP, DMF, DMA).

  • Incremental Addition: To the first vial, add the first co-solvent dropwise (or in 5% volume increments) while vortexing. For a 1 mL total volume, a 5% increment is 50 µL.

  • Observe and Record: After each addition, vortex for 1-2 minutes and observe for any change in solubility. Record the approximate percentage of co-solvent required to achieve dissolution.

  • Repeat: Repeat the process for the other selected co-solvents in the remaining vials.

  • Validate: Once an effective co-solvent is identified, prepare a fresh solution using the optimal DMSO:co-solvent ratio from the start to confirm the result.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How can I determine the maximum solubility of my compound in DMSO?

    • A: Prepare a saturated solution by adding an excess of your compound to a known volume of DMSO. Stir this slurry at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached. Afterwards, centrifuge the sample to pellet the undissolved solid. Carefully remove the supernatant and determine the concentration of the dissolved compound using an analytical technique like HPLC with a standard curve or UV-Vis spectroscopy.[]

  • Q: I'm concerned about compound degradation during heating. How can I check for this?

    • A: The best way is to use a stability-indicating analytical method. Before heating, take a small aliquot of your suspension and dissolve it completely in a strong solvent system (like 50:50 Acetonitrile:Water with 0.1% TFA) for HPLC analysis to get a baseline purity profile (t=0). After your heating protocol, run another HPLC analysis on the final solution. Compare the chromatograms for any new impurity peaks or a decrease in the area of your main peak.

  • Q: How should I store my final DMSO stock solution?

    • A: To prevent water absorption and potential degradation, store your stock solution in a tightly sealed vial, preferably with a PTFE-lined cap. For long-term storage, flush the headspace with an inert gas like argon or nitrogen. Store at -20°C or -80°C. Be aware that pure DMSO freezes at 18.5°C, so solutions may freeze at -20°C.[2][10] Allow them to thaw completely and vortex thoroughly before use. Studies have shown that many compounds are stable in DMSO/water mixtures for extended periods when stored at 4°C or below.[9][12]

  • Q: My compound dissolved completely but then crashed out of solution hours later. What happened?

    • A: This is likely due to one of two reasons. First, you may have created an unstable, supersaturated solution that precipitated over time to reach its thermodynamic equilibrium. Second, and more likely, the vial was not perfectly sealed, and the DMSO absorbed atmospheric moisture over time, reducing the compound's solubility and causing it to precipitate.

References

  • Organic Chemistry Data. (n.d.). Dimethyl Sulfoxide (DMSO). Common Organic Chemistry. [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. gChem. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • Sciencemadness. (2021, March 28). Dimethyl sulfoxide. Sciencemadness Wiki. [Link]

  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Cheng, A., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 998-1006. [Link]

  • Matrick, E. (n.d.). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. [Link]

  • Houghtaling, J. (2011). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Applichem. (n.d.). Dimethyl Sulfoxide. Applichem. [Link]

  • ResearchGate. (2008). Stability of Screening Compounds in Wet DMSO. ResearchGate. [Link]

Sources

Troubleshooting

purification methods for crude 3-chloroquinoline-6-carboxylic acid mixtures

Answering the user's request.## Technical Support Center: Purification of 3-Chloroquinoline-6-Carboxylic Acid Prepared by the Senior Application Scientist Team Welcome to the technical support center for the purification...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Purification of 3-Chloroquinoline-6-Carboxylic Acid

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of crude 3-chloroquinoline-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate with high purity. We provide in-depth, field-tested solutions and explanations to help you troubleshoot common issues and optimize your purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 3-chloroquinoline-6-carboxylic acid in a direct question-and-answer format.

Question 1: My final product after precipitation is a brownish or yellowish powder, not the expected off-white solid. How can I remove these colored impurities?

Answer:

Colored impurities are common in quinoline syntheses, often arising from polymeric tars or side-products from reactions like the Skraup or Doebner-von Miller synthesis.[1] These are typically non-polar, complex mixtures that co-precipitate with your product.

Probable Cause: The primary cause is the presence of highly conjugated, polymeric byproducts that are carried through the workup. Simple precipitation or a single recrystallization may not be sufficient to remove them.

Recommended Solution: Activated Carbon Treatment & Optimized Recrystallization

  • Initial Purification: Perform an acid-base extraction as detailed in the "Core Protocols" section below. This is highly effective at separating the acidic product from neutral or basic tars.[2][3]

  • Decolorization Step:

    • Dissolve the crude, colored acid in a suitable hot solvent for recrystallization (e.g., Ethanol, Acetic Acid, or a DMF/water mixture).

    • Add a small amount (typically 1-2% w/w relative to your crude product) of activated carbon to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.

    • Stir the mixture at an elevated temperature for 10-15 minutes. The activated carbon will adsorb the large, colored polymeric impurities.

    • Perform a hot filtration through a pad of celite or filter aid to remove the activated carbon. This step is critical and must be done quickly to prevent premature crystallization of your product in the filter funnel.

  • Final Recrystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Validation: The resulting crystals should be significantly lighter in color. Purity can be checked via melting point or HPLC analysis.

Question 2: The yield of my purified 3-chloroquinoline-6-carboxylic acid is very low after performing an acid-base extraction. What are the likely causes?

Answer:

Low yield in an acid-base extraction is a frequent issue that can almost always be traced to one of a few key steps. The underlying principle relies on the complete conversion of the carboxylic acid to its water-soluble salt and its subsequent complete re-precipitation.[4][5]

Probable Causes & Solutions:

  • Incomplete Extraction into Aqueous Base:

    • Cause: The pH of the aqueous layer was not sufficiently basic to deprotonate the carboxylic acid fully. While 3-chloroquinoline-6-carboxylic acid is acidic, a weak base like sodium bicarbonate may not be sufficient for complete extraction if other acidic impurities are present.

    • Solution: Use a stronger base like 1-2 M Sodium Hydroxide (NaOH) for the extraction. After adding the base and shaking the separatory funnel, check the pH of the aqueous layer with pH paper to ensure it is robustly basic (pH > 10). Perform the extraction two or three times with fresh aqueous base to ensure all the carboxylate salt has been transferred from the organic layer.[5]

  • Incomplete Precipitation from Aqueous Acid:

    • Cause: Not enough acid was added to lower the pH sufficiently for complete protonation and precipitation of the carboxylic acid. The product may remain in the aqueous layer as the carboxylate salt.

    • Solution: When acidifying the basic aqueous extract, add the acid (e.g., concentrated HCl) dropwise while stirring vigorously. Monitor the pH continuously. Continue adding acid until the solution is strongly acidic (pH 1-2). To be certain, add a slight excess of acid.[4] Chill the acidified solution in an ice bath for at least 30 minutes to maximize precipitation, as solubility is lower at reduced temperatures.[6][7]

  • Emulsion Formation:

    • Cause: Vigorous shaking during extraction can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping product at the interface.

    • Solution: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to disrupt it. Alternatively, gentle swirling or rocking of the separatory funnel instead of vigorous shaking can prevent emulsion formation in the first place.

Troubleshooting Decision Workflow

G start Low Yield Observed check_aq_ph Check pH of Aqueous Layer After Extraction start->check_aq_ph check_acid_ph Check pH of Aqueous Layer After Acidification check_aq_ph->check_acid_ph pH is basic incomplete_extraction Cause: Incomplete Extraction. Solution: Use stronger base (NaOH), repeat extraction, check pH > 10. check_aq_ph->incomplete_extraction pH is not strongly basic emulsion Was an Emulsion Present? check_acid_ph->emulsion pH is acidic incomplete_precip Cause: Incomplete Precipitation. Solution: Add more acid (HCl), check pH < 2, chill solution. check_acid_ph->incomplete_precip pH is not strongly acidic emulsion_cause Cause: Product trapped in emulsion. Solution: Use brine to break; next time, swirl instead of shake. emulsion->emulsion_cause Yes ok Yield should improve. emulsion->ok No incomplete_extraction->ok incomplete_precip->ok emulsion_cause->ok

Caption: Troubleshooting flowchart for low yield issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-chloroquinoline-6-carboxylic acid?

The impurity profile depends heavily on the synthetic route used. For instance, in a Doebner-von Miller type reaction, common impurities include unreacted starting materials (anilines), polymeric tars, and potentially regioisomers.[1][8] If the final step is a hydrolysis of a nitrile (3-chloro-6-cyanoquinoline) or an ester, impurities could include the corresponding amide intermediate or unreacted starting material.

Q2: Which purification method is best: Acid-Base Extraction, Recrystallization, or Chromatography?

The best method depends on the nature of the impurities and the required final purity.

Purification MethodBest ForAdvantagesDisadvantages
Acid-Base Extraction Removing neutral or basic impurities (e.g., starting materials, tars).High capacity, cost-effective, excellent for initial bulk purification.[3]Ineffective for removing acidic impurities with similar pKa values.
Recrystallization Removing impurities with different solubility profiles.Excellent for achieving high crystalline purity; can remove small amounts of closely related impurities.Yield can be compromised; requires finding a suitable solvent system.
Column Chromatography Separating structurally similar impurities (e.g., regioisomers).Highest resolution purification method.Lower capacity, more expensive (solvents, silica), and time-consuming.[9][10]

Q3: What is a good starting solvent for recrystallizing 3-chloroquinoline-6-carboxylic acid?

Finding the ideal recrystallization solvent requires experimentation. However, based on the structure (a polar carboxylic acid group and a less polar chloroquinoline core), good starting points would be polar protic solvents or mixtures. Carboxylic acids are generally soluble in alcohols.[6] You could try:

  • Ethanol or Isopropanol: Good for dissolving at heat and allowing crystallization upon cooling.

  • Acetic Acid: Often a good solvent for carboxylic acids.

  • N,N-Dimethylformamide (DMF) / Water: Dissolve the crude material in a minimum of hot DMF and then add hot water dropwise until the solution becomes turbid. Then, add a few drops of DMF to clarify and allow to cool. A similar method has been described for other quinoline carboxylic acid derivatives.[11]

Core Protocols & Methodologies

Protocol 1: High-Recovery Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

Workflow Diagram

Sources

Optimization

Technical Support Center: Resolving Chromatographic Tailing of 3-chloroquinoline-6-carboxylic acid in HPLC

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 3-chloroquinoline-6-carboxylic acid. Here, we provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you achieve symmetrical, reproducible peaks for accurate quantification.

Understanding the Challenge: The Multifaceted Nature of 3-chloroquinoline-6-carboxylic acid

3-chloroquinoline-6-carboxylic acid is a molecule that presents a unique combination of chemical properties that can lead to challenging chromatographic behavior, particularly peak tailing. Its structure contains:

  • A carboxylic acid group , which is acidic and can exist in an ionized (deprotonated) or non-ionized (protonated) state depending on the mobile phase pH.

  • A quinoline ring system , which contains a nitrogen atom that can act as a weak base.

  • The ability to chelate or form complexes with metal ions.

These features can lead to multiple interaction mechanisms with the stationary phase and HPLC system components, resulting in asymmetrical peaks.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a form of peak asymmetry where the back half of the peak is wider than the front half.[1] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. Generally, a Tf greater than 1.2 indicates a potential issue that needs to be addressed.[1] This asymmetry can negatively impact the accuracy of peak integration and reduce the resolution between closely eluting peaks.[2]

Q2: What are the most likely causes of peak tailing for 3-chloroquinoline-6-carboxylic acid?

A2: For this specific compound, peak tailing is often a result of one or a combination of the following:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic and can interact with the basic quinoline nitrogen, leading to strong, undesirable secondary interactions.[3][4]

  • Mobile Phase pH Near the Analyte's pKa: When the mobile phase pH is close to the pKa of the carboxylic acid or the quinoline nitrogen, the compound can exist in both ionized and non-ionized forms, causing peak broadening and tailing.[5][6]

  • Chelation with Metal Ions: The quinoline and carboxylic acid moieties can form complexes with trace metal ions present in the sample, mobile phase, or on the surface of the column and HPLC hardware. This can lead to secondary retention mechanisms and peak distortion.[7][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

In-Depth Troubleshooting Guides

Guide 1: Mitigating Secondary Interactions with Silanol Groups

Residual silanol groups on silica-based columns are a primary cause of peak tailing for basic compounds.[9] These acidic sites can strongly interact with the basic nitrogen of the quinoline ring, leading to a secondary, undesirable retention mechanism.[4][10]

Troubleshooting Workflow for Silanol Interactions

Caption: Troubleshooting workflow for silanol-induced peak tailing.

Experimental Protocol: Optimizing Mobile Phase pH to Minimize Silanol Interactions

  • Initial Condition: Start with a mobile phase pH around 3.0. At this pH, most silanol groups will be protonated and less likely to interact with the basic quinoline nitrogen.[4]

  • pH Adjustment: If tailing persists, incrementally decrease the mobile phase pH in 0.2 unit steps. Use a buffered mobile phase (e.g., phosphate or formate buffer) to ensure a stable pH.[11]

  • Column Stability: Be mindful of the column's pH stability range. Most silica-based columns are not stable below pH 2.0.[6] For separations requiring very low pH, consider using a column specifically designed for low pH applications.[4]

  • Data Analysis: Calculate the Tailing Factor at each pH to determine the optimal condition.

Choosing the Right Column

Column TypeMechanism of ActionSuitability for 3-chloroquinoline-6-carboxylic acid
Standard C18 Prone to having residual silanol groups.May exhibit significant tailing without mobile phase optimization.
End-capped C18 Residual silanols are chemically deactivated, reducing their interaction with basic analytes.[4][12]A good first choice to minimize tailing.
Polar-Embedded Phase Contains a polar group embedded in the alkyl chain which shields residual silanols.Can provide alternative selectivity and improved peak shape.
Hybrid Silica The silica backbone is organically modified, reducing the number of accessible silanol groups.[13]Offers enhanced pH stability and reduced silanol activity.
Guide 2: Managing Analyte Ionization with Mobile Phase pH

For ionizable compounds like 3-chloroquinoline-6-carboxylic acid, controlling the mobile phase pH is crucial for achieving good peak shape.[14][15] The goal is to ensure the analyte is in a single, stable ionic form.

The Impact of pH on Analyte and Silanol Ionization

G cluster_0 Low pH (e.g., pH 2.5) cluster_1 Mid pH (near pKa) cluster_2 High pH (e.g., pH 7) Analyte_low Analyte (Acidic) Predominantly Protonated (Neutral) Interaction_low Reduced Ionic Interaction Good Peak Shape Analyte_low->Interaction_low Silanol_low Silanol Groups Protonated (Neutral) Silanol_low->Interaction_low Analyte_mid Analyte (Acidic) Mixture of Ionized and Neutral Interaction_mid Mixed Interactions Peak Broadening/Tailing Analyte_mid->Interaction_mid Silanol_mid Silanol Groups Partially Ionized Silanol_mid->Interaction_mid Analyte_high Analyte (Acidic) Predominantly Ionized (Anionic) Interaction_high Repulsive Forces & Potential Cationic Interactions Can lead to tailing Analyte_high->Interaction_high Silanol_high Silanol Groups Ionized (Anionic) Silanol_high->Interaction_high

Caption: Effect of mobile phase pH on analyte and silanol interactions.

Experimental Protocol: pH Optimization for an Acidic Analyte

  • Determine pKa: If the pKa of 3-chloroquinoline-6-carboxylic acid is known, this will guide the initial pH selection. The predicted pKa is around 3.60.[16]

  • Select Buffer: Choose a buffer that is effective in the desired pH range. For acidic compounds, a mobile phase pH of at least 2 units below the pKa is recommended to ensure the compound is fully protonated.[17] Therefore, a starting pH of around 2.5 is advisable.

  • Buffer Concentration: Use an adequate buffer concentration (typically 10-25 mM) to maintain a stable pH and achieve reproducible retention times.

  • Evaluate Peak Shape: Inject the sample and assess the peak shape. If tailing is still present, further adjustments to the mobile phase composition may be necessary.

Guide 3: Addressing Chelation Effects

The ability of 3-chloroquinoline-6-carboxylic acid to chelate with metal ions can be a hidden cause of peak tailing.[7] These interactions can occur with metal impurities in the sample matrix, mobile phase, or even the stainless steel components of the HPLC system.

Troubleshooting Chelation-Related Tailing

  • Use High-Purity Solvents and Reagents: Ensure that the water, organic solvents, and mobile phase additives are of the highest purity to minimize metal contamination.

  • Incorporate a Chelating Agent: Adding a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase can be highly effective.[18] A concentration of 0.1 to 0.5 mM EDTA is often sufficient to sequester metal ions and improve peak shape.

  • System Passivation: If metal contamination from the HPLC system is suspected, passivating the system with an acidic solution (e.g., 1% nitric acid, ensuring compatibility with all system components) can help remove metal residues. Always flush the system thoroughly with water and mobile phase after passivation.

Experimental Protocol: Evaluating the Effect of a Chelating Agent

  • Prepare Mobile Phase with EDTA: Prepare your optimized mobile phase and a second batch containing a low concentration of EDTA (e.g., 0.1 mM).

  • Equilibrate the System: Equilibrate the column with the EDTA-containing mobile phase until a stable baseline is achieved.

  • Inject Sample: Inject your sample and compare the peak shape and tailing factor to the chromatogram obtained without EDTA. A significant improvement in peak symmetry suggests that chelation was a contributing factor to the tailing.

Summary of Troubleshooting Strategies

IssuePrimary CauseRecommended ActionKey Considerations
Secondary Silanol Interactions Interaction of the basic quinoline nitrogen with acidic silanol groups.Lower mobile phase pH (2.5-3.0). Use an end-capped or hybrid silica column.[4][13]Be aware of column pH limitations.
Analyte Ionization Mobile phase pH is too close to the analyte's pKa.[2]Adjust mobile phase pH to be at least 2 units away from the pKa.[17]Use an appropriate buffer to maintain stable pH.
Chelation Effects Interaction of the analyte with metal ions.[7]Use high-purity solvents. Add a chelating agent (e.g., EDTA) to the mobile phase.[18]Ensure compatibility of the chelating agent with your method and detector.
Column Overload Injecting too high a concentration of the analyte.Reduce the injection volume or dilute the sample.Linearity checks can help identify overload issues.

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing for 3-chloroquinoline-6-carboxylic acid, leading to more accurate and reliable HPLC results.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Accessed March 21, 2026. [Link].

  • "Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II." Accessed March 21, 2026. [Link].

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Accessed March 21, 2026. [Link].

  • "HPLC Troubleshooting Guide." Accessed March 21, 2026. [Link].

  • "Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds." Accessed March 21, 2026. [Link].

  • Longdom Publishing. "Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity." Journal of Chromatography and Separation Techniques. Accessed March 21, 2026. [Link].

  • Moravek. "Exploring the Role of pH in HPLC Separation." Moravek. Accessed March 21, 2026. [Link].

  • Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?" Pharma Growth Hub. Accessed March 21, 2026. [Link].

  • Rutan, S. C., & Carr, P. W. "Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding." Journal of Chromatography A. Accessed March 21, 2026. [Link].

  • Agilent. "Control pH During Method Development for Better Chromatography." Agilent. Accessed March 21, 2026. [Link].

  • Veeprho. "Exploring the Role of pH in HPLC Separation." Veeprho. Accessed March 21, 2026. [Link].

  • ResearchGate. "How can I prevent peak tailing in HPLC?" ResearchGate. Accessed March 21, 2026. [Link].

  • "The Importance Of Mobile Phase PH in Chromatographic Separations." Industry News. Accessed March 21, 2026. [Link].

  • LCGC. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." LCGC. Accessed March 21, 2026. [Link].

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. Accessed March 21, 2026. [Link].

  • National Center for Biotechnology Information. "Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays." PubMed. Accessed March 21, 2026. [Link].

  • Agilent. "Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns." Agilent. Accessed March 21, 2026. [Link].

  • National Center for Biotechnology Information. "Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS)." PubMed Central. Accessed March 21, 2026. [Link].

  • Semantic Scholar. "Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays." Semantic Scholar. Accessed March 21, 2026. [Link].

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." Phenomenex. Accessed March 21, 2026. [Link].

  • LCGC International. "Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column." LCGC International. Accessed March 21, 2026. [Link].

  • "Effects of Secondary Interactions in Size Exclusion Chromatography." Accessed March 21, 2026. [Link].

  • "rp-hplc analytical method development and validation for newly synthesized n-{[6." Accessed March 21, 2026. https://www.researchgate.net/publication/362002517_rp-hplc_analytical_method_development_and_validation_for_newly_synthesized_n-6-methoxy-2-morpholin-4-ylquinolin-3-ylmethyl-4h-124-triazol-4-amine_mmqmta.
  • "Mixed-Mode Chromatography and Stationary Phases." Accessed March 21, 2026. [Link].

  • "Mechanisms of retention in HPLC Part 2." Accessed March 21, 2026. [Link].

  • SciSpace. "Effective HPLC method development." SciSpace. Accessed March 21, 2026. [Link].

  • Shodex HPLC Columns. "Lesson 3: Separation Modes and their Mechanisms 1." Shodex. Accessed March 21, 2026. [Link].

  • Royal Society of Chemistry. "Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography." Analyst. Accessed March 21, 2026. [Link].

  • National Center for Biotechnology Information. "3-Chloroquinoline." PubChem. Accessed March 21, 2026. [Link].

  • "The Importance of Understanding Secondary Interactions When Analysing Peptides." Accessed March 21, 2026. [Link].

  • National Center for Biotechnology Information. "Separation of some platinum group metal chelates with 8-hydroxyquinoline by various high-performance liquid chromatographic methods." PubMed. Accessed March 21, 2026. [Link].

  • LCGC. "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing." LCGC. Accessed March 21, 2026. [Link].

  • "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Accessed March 21, 2026. [Link].

  • NextSDS. "6-chloroquinoline-3-carboxylic acid — Chemical Substance Information." NextSDS. Accessed March 21, 2026. [Link].

  • IntechOpen. "Chromatographic Separations with Selected Supported Chelating Agents." IntechOpen. Accessed March 21, 2026. [Link].

  • "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Accessed March 21, 2026. [Link].

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Chloroquinoline-6-Carboxylic Acid and 4-Chloroquinoline-6-Carboxylic Acid

Introduction In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals and functional materials. The strategic functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals and functional materials. The strategic functionalization of this heterocyclic system is paramount for the development of novel molecular entities. Among the most versatile synthons are chloro-substituted quinolines, which serve as key intermediates for introducing a wide array of functional groups through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

This guide presents an in-depth, objective comparison of the chemical reactivity of two important positional isomers: 3-chloroquinoline-6-carboxylic acid and 4-chloroquinoline-6-carboxylic acid . Understanding the profound impact of the chlorine atom's position on the molecule's electronic properties and, consequently, its reaction profile is critical for designing efficient and predictable synthetic routes. This analysis, grounded in fundamental chemical principles and supported by established literature, is intended to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

Part 1: Structural and Electronic Analysis: The Decisive Role of Isomerism

The fundamental difference in reactivity between 3-chloroquinoline-6-carboxylic acid and its 4-chloro counterpart stems directly from the position of the chlorine atom relative to the heterocyclic nitrogen.

G cluster_0 3-Chloroquinoline-6-carboxylic acid cluster_1 4-Chloroquinoline-6-carboxylic acid node3 node3 node4 node4

Caption: Structural comparison of the two isomers.

The quinoline ring is inherently electron-deficient due to the powerful electron-withdrawing inductive and mesomeric effects of the nitrogen atom. This effect creates partial positive charges (δ+) on the carbon atoms of the pyridine ring, most significantly at the C2 (ortho) and C4 (para) positions.[1] This electronic feature is the primary driver for the high susceptibility of the C4 position to nucleophilic attack.

  • 4-Chloroquinoline-6-carboxylic acid : The chlorine atom at the C4 position is para to the ring nitrogen. This specific arrangement makes the C4 carbon exceptionally electrophilic and primes it for Nucleophilic Aromatic Substitution (SNAr). The stability of the reaction intermediate is the key determinant of this enhanced reactivity.

  • 3-Chloroquinoline-6-carboxylic acid : The chlorine atom at the C3 position is meta to the ring nitrogen. Consequently, the C3 carbon does not benefit from the same degree of electron deficiency as the C4 position. Its reactivity profile is more analogous to a standard chloro-substituted benzene ring, making it significantly less reactive in SNAr reactions.

The carboxylic acid group at the C6 position is a meta-directing, deactivating group. While its electronic influence on the distant C3 and C4 positions is minimal, its acidic proton presents a practical consideration for reaction design, often requiring protection or the use of additional base, especially when employing organometallic or strongly basic reagents.

Part 2: Comparative Reactivity in Key Synthetic Transformations

The positional isomerism dictates a stark divergence in reactivity, particularly in the context of nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Reactivities

SNAr is the reaction domain where the difference between the two isomers is most pronounced. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate dictates the reaction rate.

For 4-chloroquinoline-6-carboxylic acid , nucleophilic attack at C4 generates an intermediate where the negative charge can be delocalized directly onto the electronegative nitrogen atom through resonance. This provides a highly stable resonance contributor, dramatically lowering the activation energy of the reaction.[2][3] This inherent stability makes the C4 chlorine atom highly labile and readily displaced by a wide range of nucleophiles (amines, thiols, alkoxides) under relatively mild conditions.[3][4][5]

G cluster_4_chloro SNAr at C4: Resonance Stabilization cluster_3_chloro SNAr at C3: No N-Stabilization 4-Chloro 4-Chloro-Isomer Intermediate_4 Meisenheimer Intermediate (Charge on Carbon) 4-Chloro->Intermediate_4 + Nu⁻ Resonance_N Stable Resonance Form (Charge on Nitrogen) Intermediate_4->Resonance_N Resonance Product_4 4-Substituted Product Resonance_N->Product_4 - Cl⁻ 3-Chloro 3-Chloro-Isomer Intermediate_3 Meisenheimer Intermediate (No N-delocalization) 3-Chloro->Intermediate_3 + Nu⁻ Product_3 3-Substituted Product Intermediate_3->Product_3 - Cl⁻

Caption: Resonance stabilization in the SNAr intermediate of the 4-chloro isomer.

Conversely, for 3-chloroquinoline-6-carboxylic acid , nucleophilic attack at C3 yields an intermediate where the negative charge cannot be delocalized onto the ring nitrogen. The absence of this crucial stabilizing resonance form results in a much higher activation energy. Consequently, SNAr reactions at the C3 position are exceedingly difficult and often require harsh conditions or do not proceed at all.

Comparative Data: SNAr with Amines (Amination)

Feature3-Chloroquinoline-6-carboxylic acid4-Chloroquinoline-6-carboxylic acidRationale
Typical Temperature > 150 °C (often requires sealed tube)80 - 120 °CLower activation energy due to stabilized intermediate.[2][5]
Reaction Time 12 - 48 hours2 - 12 hoursFaster reaction kinetics.
Typical Yield Low to ModerateHigh to ExcellentFavorable thermodynamics and kinetics.
Catalysis Often requires acid or base catalysis.Can proceed thermally; catalysis enhances rate.[2]The C4 position is inherently more activated.
Palladium-Catalyzed Cross-Coupling Reactions

For reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is typically the oxidative addition of the palladium catalyst into the carbon-chlorine bond. Aryl chlorides are notoriously less reactive than the corresponding bromides and iodides due to the stronger C-Cl bond.[6]

Between the two isomers, the reactivity difference in cross-coupling is less dramatic than in SNAr but still significant.

  • Reactivity Trend : Generally, the more electron-deficient C-Cl bond at the C4 position of 4-chloroquinoline-6-carboxylic acid can be more susceptible to oxidative addition by an electron-rich Pd(0) catalyst. However, steric hindrance from the peri-proton at C5 can play a counteracting role.

  • Catalyst Systems : Both isomers are considered challenging substrates and necessitate the use of advanced catalyst systems. These typically involve bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are essential to facilitate the difficult oxidative addition step.[6]

Comparative Data: Suzuki-Miyaura Coupling

Feature3-Chloroquinoline-6-carboxylic acid4-Chloroquinoline-6-carboxylic acidRationale
Catalyst Loading Typically higher (2-5 mol%)Can often succeed with lower loading (1-3 mol%)Reflects slightly higher intrinsic reactivity.
Ligand Choice Requires highly active, bulky phosphine ligands (e.g., XPhos, SPhos).[6]Also requires advanced ligands, but may have a broader scope.Overcoming the inertness of the C-Cl bond is key for both.
Reaction Temperature High (e.g., 100 - 140 °C)High (e.g., 90 - 120 °C)Both require thermal energy to drive the reaction.
Expected Yield Moderate to GoodGood to ExcellentDependent on boronic acid partner and optimized conditions.

Part 3: Experimental Protocols & Workflows

As a self-validating system, the following protocols illustrate the practical consequences of the differing reactivities. The carboxylic acid may require protection (e.g., as a methyl or ethyl ester) prior to these reactions to prevent side reactions, but for comparison, we will assume a strong base is used to deprotonate it in situ.

Protocol 1: Nucleophilic Aromatic Substitution (Amination with Benzylamine)

G cluster_workflow General Amination Workflow start 1. Assemble Reactants (Chloroquinoline, Amine, Base, Solvent) reaction 2. Heat Reaction Mixture (See Table for Conditions) start->reaction workup 3. Aqueous Workup (Quench, Extract, Wash) reaction->workup purify 4. Purification (Column Chromatography) workup->purify end 5. Isolate Product purify->end

Caption: A generalized experimental workflow for the amination reaction.

A. Reaction with 4-Chloroquinoline-6-carboxylic acid (High Reactivity)

  • Reagent Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloroquinoline-6-carboxylic acid (1.0 mmol, 207.6 mg).

  • Solvent and Base : Add N,N-Dimethylformamide (DMF, 5 mL) and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).

  • Nucleophile Addition : Add benzylamine (1.2 mmol, 128.6 mg, 131 µL).

  • Reaction : Heat the mixture to 100 °C and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup : Cool the reaction to room temperature. Pour the mixture into water (50 mL) and acidify with 1M HCl to pH ~4-5 to precipitate the product.

  • Isolation : Filter the resulting solid, wash with water, and dry under vacuum.

  • Purification : Recrystallize from ethanol/water or purify by column chromatography if necessary.

  • Expected Yield : >85%.

B. Reaction with 3-Chloroquinoline-6-carboxylic acid (Low Reactivity)

  • Reagent Setup : To a thick-walled pressure tube equipped with a magnetic stir bar, add 3-chloroquinoline-6-carboxylic acid (1.0 mmol, 207.6 mg).

  • Solvent and Base : Add N,N-Dimethylformamide (DMF, 5 mL) and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).

  • Nucleophile Addition : Add benzylamine (1.5 mmol, 160.7 mg, 164 µL).

  • Reaction : Securely seal the pressure tube. Heat the mixture to 160 °C and stir for 24 hours. Caution: Use a blast shield.

  • Workup : Cool the reaction to room temperature. Carefully unseal the tube. Pour the mixture into water (50 mL) and acidify with 1M HCl to pH ~4-5.

  • Isolation : Filter the resulting solid, wash with water, and dry under vacuum.

  • Purification : Purification by column chromatography will likely be required to separate the product from unreacted starting material.

  • Expected Yield : <40%.

Conclusion and Recommendations

The choice between 3-chloroquinoline-6-carboxylic acid and 4-chloroquinoline-6-carboxylic acid is fundamentally a choice of synthetic strategy dictated by the desired position of functionalization.

  • For Nucleophilic Substitution : 4-chloroquinoline-6-carboxylic acid is unequivocally the superior substrate. Its high reactivity at the C4 position allows for the efficient introduction of a vast range of nucleophiles under mild to moderate conditions. The 3-chloro isomer is largely unreactive towards SNAr and should be avoided for this purpose.

  • For Cross-Coupling Reactions : Both isomers are viable but challenging substrates. While the 4-chloro isomer may exhibit slightly higher reactivity, the success of the transformation for either isomer is critically dependent on the selection of a highly active, modern palladium catalyst system. The cost and availability of specialized ligands must be factored into the experimental design.

For any application, researchers must also consider the potential for the carboxylic acid group to interfere with the reaction. Protection to an ester or the use of a suitable base is a key experimental parameter that must be optimized. This guide serves as a foundational tool, enabling chemists to leverage the distinct reactivity profiles of these isomers to achieve their synthetic goals with greater efficiency and predictability.

References

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry. Available at: [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). Molecules. Available at: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025).
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules. Available at: [Link]

  • A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. (2025). BenchChem.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • 4-Chloroquinoline-6-carboxylic acid Product Page. Fluorochem.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Journal of Taibah University for Science. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. Available at: [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2021). Molecules. Available at: [Link]

  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2023). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2024). Molecules. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
  • 4-Chloroquinoline-6-carboxylic acid PubChem Entry. PubChem. Available at: [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). PubMed. Available at: [Link]

  • 4-Chloroquinoline-6-carboxylic acid Product Page. MilliporeSigma.
  • 6-Chloroquinoline-3-carboxylic acid Product Page. Sigma-Aldrich.
  • A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline. (2025). BenchChem.
  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Application Notes and Protocols for Nucleophilic Substitution of 4,7-Dichloroquinoline. (2025). BenchChem.
  • Structural Specificity of Chloroquine−Hematin Binding Related to Inhibition of Hematin Polymerization and Parasite Growth. (2003). Journal of Medicinal Chemistry. Available at: [Link]

  • Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro, Evidencing S-Hydroxychloroquine as a Potentially Superior Drug for COVID-19. (2020). bioRxiv. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. Available at: [Link]

  • Exploration of the Electronic, Spectroscopic Properties, and Bonding of an Antimalarial Drug of Chromium Arene–Quinoline Half. (2022). International Journal of Molecular Sciences. Available at: [Link]

Sources

Comparative

A Comparative Guide to LC-MS Method Validation for Purity Assessment of 3-Chloroquinoline-6-Carboxylic Acid

This guide provides a comprehensive, in-depth analysis of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of 3-chloroquinoline-6-carboxylic acid. Designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth analysis of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of 3-chloroquinoline-6-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind methodological choices and rigorously grounding the procedure in established regulatory standards. We will compare the performance of the LC-MS method with alternative analytical techniques, supported by a detailed validation workflow that ensures scientific integrity and trustworthiness.

The Strategic Importance of Purity in Pharmaceutical Intermediates

3-Chloroquinoline-6-carboxylic acid is a versatile synthetic intermediate, crucial in the development of novel therapeutic agents. The presence of a halogen (chlorine) and a carboxylic acid group on the quinoline scaffold creates a molecule ripe for further chemical modification.[1] The chlorine atom can alter the electronic properties and lipophilicity, while the carboxylic acid group serves as a handle for creating amides, esters, and other derivatives, facilitating interaction with biological targets.[1]

The purity of such an intermediate is not a trivial matter; it is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, even at trace levels, can carry their own pharmacological or toxicological profiles, potentially leading to adverse drug reactions or reduced therapeutic effect. Therefore, a robust, sensitive, and specific analytical method is required to ensure the quality of 3-chloroquinoline-6-carboxylic acid before it proceeds to the next synthetic step. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful tool for this purpose, offering unparalleled selectivity and specificity for identifying and quantifying both the main component and its related impurities.[2]

The Bedrock of Confidence: Regulatory Framework for Method Validation

An analytical method is only as reliable as the evidence supporting its performance. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3] International regulatory bodies, primarily through the International Council for Harmonisation (ICH), have established comprehensive guidelines to ensure that analytical methods are robust and yield dependable results.

The foundational guideline, ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," outlines the specific performance characteristics that must be evaluated.[3][4][5] These include specificity, linearity, range, accuracy, precision, and limits of detection and quantitation. More recent guidelines, such as the draft ICH Q2(R2) and Q14, promote a lifecycle management approach, emphasizing that method validation is a continuous process rather than a one-time event.[6][7][8] This guide is built upon the principles of ICH Q2(R1) to establish a self-validating and trustworthy analytical system.

Rational Method Development: The "Why" Behind the "How"

The development of a successful LC-MS method is a systematic process guided by the physicochemical properties of the analyte and the principles of chromatography and mass spectrometry.

  • Analyte Characteristics : 3-chloroquinoline-6-carboxylic acid is a moderately polar, ionizable molecule. The quinoline nitrogen provides a basic site for protonation, while the carboxylic acid group provides an acidic site. This dual nature makes it amenable to analysis by reversed-phase liquid chromatography (RPLC) and electrospray ionization (ESI).

  • Chromatographic Strategy : A reversed-phase C18 column is the logical first choice, as it effectively retains moderately polar organic molecules. The mobile phase typically consists of an aqueous component and an organic modifier like acetonitrile or methanol. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is critical. This serves two purposes: it suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peak shapes, and it provides a source of protons (H+) to facilitate efficient ionization in the mass spectrometer's source.[9]

  • Mass Spectrometric Strategy :

    • Ionization : Electrospray Ionization (ESI) is the ideal technique for this analyte as it is a soft ionization method well-suited for polar, pre-ionized molecules in solution.

    • Polarity : Positive ion mode is selected due to the high proton affinity of the quinoline nitrogen, which will readily accept a proton to form a stable [M+H]+ ion.

    • Detection : A dual-scan approach is most effective. A full-scan mode is used for general purity assessment and to detect and identify any unknown impurities by their mass-to-charge ratio (m/z). For precise quantification of the main peak and any known impurities, Selected Ion Monitoring (SIM) or the more specific Multiple Reaction Monitoring (MRM) is employed, enhancing sensitivity and selectivity.[10][11]

Validated LC-MS Method for Purity Determination

This section details the step-by-step protocol for the analysis and validation of 3-chloroquinoline-6-carboxylic acid purity.

Instrumentation, Reagents, and Materials
  • Instrumentation : HPLC or UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

  • Reagents : Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade), 3-chloroquinoline-6-carboxylic acid reference standard.

  • Materials : Analytical balance, volumetric flasks, autosampler vials.

Optimized Analytical Conditions

The following tables summarize the optimized instrumental parameters.

Table 1: Chromatographic Conditions

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 2 µL |

Table 2: Mass Spectrometric Conditions

Parameter Condition
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Scan Mode Full Scan (m/z 100-500) & SIM at m/z 208.0
Capillary Voltage 3.5 kV
Drying Gas Temp 350 °C
Drying Gas Flow 10 L/min

| Nebulizer Pressure | 45 psi |

Standard and Sample Preparation
  • Stock Solution (1 mg/mL) : Accurately weigh 10 mg of 3-chloroquinoline-6-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards : Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

  • Test Sample Solution (0.5 mg/mL) : Accurately weigh 5 mg of the 3-chloroquinoline-6-carboxylic acid test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

The Validation Workflow: Generating Proof of Performance

The following validation parameters are assessed according to ICH Q2(R1) guidelines.[8][12] A visual representation of this workflow is provided below.

G cluster_0 Method Validation Workflow Start Method Development & Optimization Specificity Specificity / Selectivity (No Interference) Start->Specificity Linearity Linearity & Range (R² ≥ 0.99) Specificity->Linearity Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD ≤ 2%) Linearity->Precision LOD_LOQ LOD & LOQ (S/N ≥ 3 & ≥ 10) Accuracy->LOD_LOQ Precision->LOD_LOQ Robustness Robustness (System Suitability Passes) LOD_LOQ->Robustness Report Validation Report Robustness->Report

A typical workflow for analytical method validation.
Validation Protocols and Acceptance Criteria

The hierarchy and relationship between key validation parameters demonstrate how they collectively ensure a method is fit for purpose.

G cluster_accuracy Accuracy cluster_precision Precision cluster_specificity Specificity cluster_sensitivity Sensitivity center_node Fit for Intended Purpose (Reliable Purity Data) Accuracy_node Closeness to True Value center_node->Accuracy_node Precision_node Agreement Between Measurements center_node->Precision_node Specificity_node Analyte Signal is Unambiguous center_node->Specificity_node LOD Limit of Detection (LOD) center_node->LOD LOQ Limit of Quantitation (LOQ) center_node->LOQ Repeatability Repeatability (Intra-Assay) Precision_node->Repeatability Intermediate Intermediate Precision (Inter-Assay) Precision_node->Intermediate

Hierarchy of key analytical validation parameters.

The table below summarizes the experimental approach and acceptance criteria for each validation characteristic.

Table 3: Summary of Validation Parameters, Protocols, and Acceptance Criteria

Validation Parameter Experimental Protocol Acceptance Criteria
Specificity Analyze blank diluent, a placebo (if applicable), and the reference standard. Ensure no interfering peaks are present at the retention time of the analyte. No significant interference at the analyte's retention time and m/z.
Linearity Analyze a minimum of five concentrations across the expected range (e.g., LOQ to 150% of test concentration). Plot peak area vs. concentration. Correlation coefficient (R²) ≥ 0.99.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision within the lower and upper concentration limits. As per linearity, accuracy, and precision.
Accuracy (Recovery) Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120% of the test concentration) in triplicate. Calculate the percentage recovery. Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of the test sample on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise (S/N) ratio. Inject solutions of decreasing concentration. LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1 with acceptable precision and accuracy.

| Robustness | Make small, deliberate variations to method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters (e.g., retention time, peak asymmetry) remain within predefined limits. |

Performance Comparison: LC-MS vs. Alternative Techniques

While LC-MS is a superior technique for this application, it is useful to compare it against other common analytical methods to understand its specific advantages.

Table 4: Comparison of Analytical Techniques for Purity Analysis

Feature LC-MS (Validated Method) HPLC-UV GC-MS
Specificity Very High (based on retention time and mass) Moderate (based on retention time and UV spectra) High (for volatile compounds)
Sensitivity Very High (ng/mL to pg/mL) Moderate (µg/mL) High (for volatile compounds)
Impurity Identification Excellent (provides molecular weight) Poor (requires isolation or MS coupling) Good (provides fragmentation patterns)
Applicability to Analyte Ideal for polar, non-volatile compounds. Good, but less specific than LC-MS. Not suitable without chemical derivatization.
Throughput High High Moderate (due to potential derivatization)
Cost & Complexity High Low Moderate

| Overall Suitability | Excellent: The gold standard for definitive purity assessment and impurity profiling. | Adequate: Suitable for routine QC if impurities are known and chromatically resolved. | Poor: Unsuitable for the direct analysis of 3-chloroquinoline-6-carboxylic acid. |

As the data illustrates, HPLC-UV can be a viable alternative for routine quality control once the impurity profile has been thoroughly characterized by a more powerful technique like LC-MS. However, during drug development and for final release testing where unknown impurities must be detected and identified, the specificity and sensitivity of LC-MS are indispensable.

Conclusion

This guide has presented a comprehensive, validated LC-MS method for the purity determination of 3-chloroquinoline-6-carboxylic acid. The methodology is grounded in the scientific principles of chromatography and mass spectrometry and is fully compliant with ICH regulatory guidelines, ensuring the generation of trustworthy and reliable data.[3][4] The inherent advantages of LC-MS—namely its high specificity, sensitivity, and ability to provide molecular weight information—make it unequivocally superior to alternatives like HPLC-UV and GC-MS for this specific application.[13][14] Adherence to this validated protocol will empower researchers and drug developers to confidently assess the quality of this critical pharmaceutical intermediate, thereby ensuring the integrity of their downstream processes and the safety of the final drug product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. [Link]

  • LC-MS Method Development and Validation for Quantification of Crotamiton and Its Impurity (A) in Marketed Dosage Forms. RASĀYAN Journal of Chemistry. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Center for Biotechnology Information. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]

  • LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH. International Council for Harmonisation. [Link]

  • 3-Chloroquinoline | C9H6ClN | CID 69164. PubChem, National Center for Biotechnology Information. [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. National Center for Biotechnology Information. [Link]

  • Development and validation of a five-channel multiplex LC-ESI-MS/MS method for the quantification of carboxylic acids in urine. PubMed. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. [Link]

  • Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. ResearchGate. [Link]

Sources

Validation

comparative biological activity of halogenated quinoline-6-carboxylic acids

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of kinase inhibitors requires moving beyond basic binding affinities to understand the atomic-level interactions that drive selectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of kinase inhibitors requires moving beyond basic binding affinities to understand the atomic-level interactions that drive selectivity. In the landscape of targeted neurodegenerative pharmacotherapy, the quinoline-6-carboxylic acid scaffold has emerged as a highly versatile pharmacophore. Specifically, the rational halogenation of 11H-indolo[3,2-c]quinoline-6-carboxylic acids has unlocked unprecedented selectivity and potency against Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)[1].

DYRK1A overexpression is a primary driver of Tau hyperphosphorylation and amyloid-beta accumulation in Alzheimer's disease (AD) and Down syndrome[2]. This guide objectively compares the biological activity of various halogenated quinoline-6-carboxylic acid derivatives, detailing the mechanistic rationale behind halogen substitution and providing a self-validating experimental workflow for kinase profiling.

Mechanistic Rationale: The Power of Halogenation

The unsubstituted 11H-indolo[3,2-c]quinoline-6-carboxylic acid core exhibits only moderate, non-selective ATP-competitive binding[1]. However, the ATP-binding pocket of DYRK1A contains a distinct hydrophobic sub-pocket near the Leu241 residue[3]. By systematically introducing halogens (Chlorine, Bromine, Iodine) at the 10-position of the scaffold, we can radically alter the molecule's biological activity through two primary mechanisms:

  • Halogen Bonding: Heavier halogens (like Iodine) are highly polarizable. They form strong, highly directional halogen bonds with the peptide backbone of the kinase hinge region, significantly increasing binding enthalpy[1].

  • Steric Exclusion: The larger van der Waals radius of Iodine perfectly fills the DYRK1A hydrophobic pocket. This precise steric bulk creates a structural clash in closely related off-target kinases (such as CLK1, CLK2, and DYRK1B), thereby engineering exceptional target selectivity[1].

Comparative Efficacy Data

The table below summarizes the quantitative biological activity of the halogen series against DYRK1A. The data clearly demonstrates that as the atomic mass and polarizability of the halogen increase, both potency (IC₅₀) and selectivity improve dramatically.

Compound DerivativeHalogen SubstitutionDYRK1A IC₅₀ (nM)Kinase Selectivity ProfileMechanistic Observation
Compound 5a None (H)2,600LowBaseline ATP-competitive binding; lacks the necessary hydrophobic anchor[1].
Compound 5h 10-Chloro> 50PoorWeak halogen bond; inhibits off-target CLKs and DYRK2 at comparable concentrations[1].
Compound 4E3 10-Bromo*120ModerateImproved hydrophobic fit; partial selectivity over CLKs, does not inhibit MAO-A[3].
KuFal184 (5j) 10-Iodo6HighOptimal steric bulk and halogen bonding near Leu241; strictly spares CLK isoforms[3].

*Note: Compound 4E3 is specifically the 10-bromo-2-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivative[2].

Structural Biology & Pathway Logic

To visualize the therapeutic rationale of these compounds, the following diagram maps the logical relationship between DYRK1A overexpression, downstream AD pathology, and the specific intervention point of the 10-iodo derivative (KuFal184).

DYRK1A_Pathway KuFal184 10-Iodo-Quinoline-6-Carboxylic Acid (KuFal184) DYRK1A DYRK1A Kinase (Overexpressed Target) KuFal184->DYRK1A ATP-Competitive Inhibition (IC50 = 6 nM) Tau Tau Protein Hyperphosphorylation DYRK1A->Tau Phosphorylates Amyloid Amyloid-β Accumulation DYRK1A->Amyloid Promotes Pathology Neurofibrillary Tangles & Cognitive Decline Tau->Pathology Aggregates Amyloid->Pathology Forms Plaques

Figure 1: Mechanism of action for 10-iodo-quinoline-6-carboxylic acid derivatives in AD pathology.

Self-Validating Experimental Protocol: Radiometric Kinase Assay

To objectively verify the comparative IC₅₀ values of these halogenated derivatives, a highly robust, self-validating radiometric kinase assay must be employed. Radiometric detection is explicitly chosen over fluorescence-based assays to prevent optical interference (auto-fluorescence or quenching) inherent to highly conjugated quinoline ring systems.

System Validation Parameters:

  • Positive Control: Harmine (a known DYRK1A inhibitor) to validate assay sensitivity and dynamic range[3].

  • Negative Control: 1% DMSO vehicle to establish baseline uninhibited kinase activity.

  • Quality Metric: Z'-factor calculation. The assay is only deemed valid if Z′≥0.5 , proving the signal window is statistically significant enough to distinguish true target inhibition from background noise.

Step-by-Step Methodology:

  • Reagent Assembly & Master Mix Preparation:

    • Prepare a kinase master mix containing recombinant human DYRK1A, Woodtide substrate peptide, and assay buffer (HEPES, MgCl₂, EGTA).

    • Causality: Mg²⁺ is strictly required to coordinate the ATP molecule within the catalytic cleft. EGTA is included to chelate trace heavy metals that could cause non-specific, allosteric enzyme inhibition, ensuring any observed inhibition is solely due to the quinoline derivative.

  • Compound Titration (The Halogen Series):

    • Perform a 10-point, 3-fold serial dilution of the unsubstituted, 10-chloro, 10-bromo, and 10-iodo quinoline-6-carboxylic acid derivatives in 100% DMSO.

    • Causality: A 10-point concentration curve ensures complete capture of both the upper and lower asymptotes. This is mathematically required for accurate non-linear regression fitting to determine the true IC₅₀.

  • Reaction Initiation:

    • Transfer the titrated compounds to a 384-well plate. Add the kinase master mix to all wells.

    • Initiate the reaction by adding [γ-³²P]-ATP.

  • Incubation & Termination:

    • Incubate the plate for exactly 30 minutes at 30°C.

    • Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper, immediately followed by washing with 0.75% phosphoric acid.

    • Causality: The highly acidic wash instantly denatures the kinase (halting the reaction) and washes away unreacted [γ-³²P]-ATP. The positively charged P81 paper selectively retains the negatively charged, phosphorylated Woodtide substrate.

  • Detection & Data Validation:

    • Quantify the retained radioactivity using a scintillation counter.

    • Calculate the Z'-factor using the vehicle and Harmine control wells. If Z′<0.5 , discard the plate. If valid, fit the data using a 4-parameter logistic (4PL) model to derive the comparative IC₅₀ values for the halogen series.

Sources

Comparative

A Comparative Guide to Validating Target Binding Affinity of 3-Chloroquinoline-6-Carboxylic Acid Analogs

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutics, with derivatives showing promise in anticancer, antimicrobial, and antimalarial applications.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutics, with derivatives showing promise in anticancer, antimicrobial, and antimalarial applications.[1][2][3][4] Specifically, 3-chloroquinoline-6-carboxylic acid and its analogs represent a class of compounds with significant potential, often implicated as inhibitors of critical cellular signaling pathways, such as the PI3K/Akt pathway and various protein kinases.[1][2][5] However, a promising in silico or in vitro screening result is merely the first step. Rigorously validating the direct physical interaction between a compound and its putative target—and quantifying the affinity of that interaction—is a critical checkpoint that separates promising leads from dead ends.

This guide provides an in-depth comparison of state-of-the-art biophysical and cellular techniques to validate and quantify the binding affinity of small molecules like 3-chloroquinoline-6-carboxylic acid analogs to their protein targets. We will delve into the causality behind experimental choices, provide actionable protocols, and present a framework for interpreting the resulting data, empowering researchers to select the most appropriate method for their specific research question.

The Central Question: Does My Compound Truly Bind its Target?

Before embarking on any binding validation assay, it's essential to have a hypothesized target. For quinoline derivatives, computational methods like molecular docking and inverse virtual screening can provide valuable initial predictions.[3][6][7][8][9][10] For the purpose of this guide, let's consider a hypothetical scenario where a series of 3-chloroquinoline-6-carboxylic acid analogs (Analogs A, B, and C) have been designed to target a protein kinase, "Kinase X," which is implicated in a cancer signaling pathway. Our goal is to confirm this direct binding and determine which analog binds with the highest affinity.

Here is a typical workflow for validating target engagement:

G cluster_0 Phase 1: Discovery & Hypothesis cluster_1 Phase 2: Biophysical & Biochemical Validation cluster_2 Phase 3: Cellular Target Engagement In_Silico_Screening In Silico Screening (e.g., Molecular Docking) Analog_Synthesis Analog Synthesis (Analogs A, B, C) In_Silico_Screening->Analog_Synthesis Hypothesis Hypothesis: Analogs bind to Kinase X Analog_Synthesis->Hypothesis SPR Surface Plasmon Resonance (SPR) - Kinetics (ka, kd) - Affinity (KD) Hypothesis->SPR Direct Binding? ITC Isothermal Titration Calorimetry (ITC) - Thermodynamics (ΔH, ΔS) - Affinity (KD) & Stoichiometry (n) Hypothesis->ITC Direct Binding? FP Fluorescence Polarization (FP) - Competitive Binding (IC50, Ki) Hypothesis->FP Indirect Binding? Validated_Hit Validated Hit Compound SPR->Validated_Hit ITC->Validated_Hit FP->Validated_Hit CETSA Cellular Thermal Shift Assay (CETSA) - In-cell target engagement Validated_Hit->CETSA Confirm in cellular context?

Caption: Workflow for validating small molecule target binding.

A Comparative Analysis of Key Validation Techniques

The choice of assay is dictated by the specific question being asked. Are you interested in a simple yes/no answer, detailed binding kinetics, the thermodynamic profile of the interaction, or confirmation of binding within a complex cellular environment? Each technique offers a unique window into the molecular interaction.

Technique Principle Key Outputs Pros Cons
Surface Plasmon Resonance (SPR) Measures changes in refractive index near a sensor surface as an analyte flows over an immobilized ligand.[11]K_D (affinity), k_a (on-rate), k_d (off-rate)Real-time, label-free, provides kinetic data, high sensitivity.[12][13]Requires protein immobilization which may affect activity, can be sensitive to buffer composition.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[14][15]K_D (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy)Gold standard for thermodynamics, label-free, in-solution.[14][16]Requires large amounts of pure protein, lower throughput, sensitive to buffer mismatch.
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[17]IC₅₀, K_i (in competitive assays)Homogeneous (no separation steps), high-throughput, sensitive.Requires a fluorescent probe, potential for interference from fluorescent compounds.[18]
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[19][20][21]Thermal shift (ΔT_m), evidence of target engagementMeasures binding in a native cellular context, label-free.[19][21][22][23]Indirect measure of binding, lower throughput for western blot-based readout.

In-Depth Methodologies and Data Interpretation

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a powerful, label-free technique that provides real-time data on the association and dissociation of molecules.[11][12][13]

G cluster_0 SPR Principle A 1. Polarized light hits gold film B 2. Surface plasmons are excited at a specific angle (Resonance Angle) C 3. Kinase X (ligand) is immobilized on the sensor chip D 4. Analog A (analyte) flows over the surface and binds E 5. Mass change alters the refractive index, shifting the resonance angle F 6. Detector measures this shift in real-time, generating a sensorgram

Caption: The principle of Surface Plasmon Resonance (SPR).

Step-by-Step Protocol (SPR):

  • Protein Immobilization: Covalently immobilize recombinant Kinase X onto a sensor chip surface (e.g., a CM5 chip via amine coupling). The goal is to achieve a density that provides a good signal without causing mass transport limitations.

  • System Priming: Prime the system with a running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to ensure a stable baseline. The DMSO concentration should match that of your compound solutions.

  • Analyte Injection: Prepare a serial dilution of your 3-chloroquinoline-6-carboxylic acid analog (e.g., from 100 µM down to 1 nM). Inject each concentration over the immobilized Kinase X surface for a set amount of time (association phase), followed by an injection of running buffer alone (dissociation phase).

  • Regeneration: If the interaction is strong, a regeneration solution (e.g., a low pH glycine solution) may be needed to strip the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

Data Interpretation: A lower K_D value indicates a higher binding affinity. The kinetic rates (k_a and k_d) provide deeper insight. For example, two compounds might have the same K_D, but one may have a fast on-rate and fast off-rate (desirable for some targets), while the other has a slow on-rate and slow off-rate (indicating a long residence time).

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC provides a complete thermodynamic profile of the binding interaction in a single experiment.[14][15][16] It directly measures the heat change upon binding, allowing for the determination of binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[14]

Step-by-Step Protocol (ITC):

  • Sample Preparation: Dialyze both the protein (Kinase X) and the small molecule analogs extensively against the same buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl). This is critical to minimize heats of dilution.[24]

  • Loading the Calorimeter: Load the protein solution into the sample cell and one of the small molecule analogs into the injection syringe.[14]

  • Titration: Perform a series of small, timed injections of the analog into the protein solution.[15] The instrument measures the heat released (exothermic) or absorbed (endothermic) for each injection.

  • Control Experiment: Perform a control titration by injecting the analog into the buffer alone to measure the heat of dilution, which will be subtracted from the binding data.[14]

  • Data Analysis: Integrate the area under each injection peak to determine the heat change. Plot these values against the molar ratio of the analog to the protein. Fit this binding isotherm to a suitable model to determine K_D, n, and ΔH.

Data Interpretation: The shape of the isotherm reveals the binding affinity. A steep curve indicates high affinity. The sign and magnitude of ΔH and TΔS reveal the driving forces of the interaction (e.g., whether it is enthalpy-driven, entropy-driven, or both).

Cellular Thermal Shift Assay (CETSA): Proving Target Engagement in a Cell

CETSA is a powerful method for verifying that a compound binds to its target within the complex and physiologically relevant environment of a living cell.[19][20][21] The principle is that a ligand-bound protein is more resistant to heat-induced unfolding and aggregation.[19][21]

Step-by-Step Protocol (CETSA):

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line overexpressing Kinase X) with a high concentration of your test analog or a vehicle control (DMSO).

  • Heat Challenge: Aliquot the treated cells and heat them to a range of different temperatures (e.g., from 37°C to 65°C) for a few minutes.[19][20]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, insoluble fraction by centrifugation.

  • Protein Quantification: Quantify the amount of soluble Kinase X remaining at each temperature using Western blotting or mass spectrometry.[19][20]

  • Data Analysis: Plot the percentage of soluble Kinase X against temperature to generate a "melting curve." A positive thermal shift (an increase in the melting temperature, T_m) in the presence of your compound indicates that it has bound to and stabilized Kinase X.

Data Interpretation: A significant and dose-dependent rightward shift in the melting curve for the compound-treated samples compared to the vehicle control is strong evidence of target engagement in the cell.

Comparative Data Summary (Hypothetical Data)

Here is a hypothetical dataset for our three analogs targeting Kinase X, illustrating how data from different techniques can be integrated to build a comprehensive picture.

Analog SPR (K_D) ITC (K_D) ITC (ΔH kcal/mol) CETSA (ΔT_m at 10 µM) Interpretation
Analog A 50 nM65 nM-8.5+4.2 °CHigh-Affinity Hit: Strong, direct binding confirmed by biophysical methods. Significant cellular target engagement. Enthalpically driven.
Analog B 1.2 µM1.5 µM-4.1+1.5 °CModerate-Affinity Hit: Clear binding, but significantly weaker than Analog A. Some cellular target engagement observed.
Analog C > 100 µMNo Binding DetectedN/ANo ShiftNon-Binder: Likely an artifact from the primary screen. No evidence of direct or cellular binding.

Conclusion and Best Practices

Validating the binding affinity of a compound series like 3-chloroquinoline-6-carboxylic acid analogs is a multi-step process that requires orthogonal approaches for confident decision-making.

  • For initial validation and kinetic profiling, SPR is an excellent choice due to its sensitivity and real-time data output.[11]

  • To obtain a complete thermodynamic understanding of the binding event, ITC is the undisputed gold standard.[16]

  • For high-throughput screening or confirming competitive binding, a well-designed FP assay can be highly effective.[17][25]

  • Crucially, to bridge the gap between biophysical data and biological relevance, CETSA provides invaluable confirmation of target engagement within the native cellular environment.[21][23]

By strategically employing these techniques, researchers can rigorously validate their initial hypotheses, accurately rank the potency of their analogs, and build a solid, data-driven foundation for advancing the most promising compounds toward preclinical development.

References

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Available from: [Link]

  • ResearchGate. (2020, March 9). What are some physical methods to determine binding affinity of a protein?. Available from: [Link]

  • BPS Bioscience. Fluorescence Polarization Assay Kits. Available from: [Link]

  • ACS Publications. (2014, August 25). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry. Available from: [Link]

  • ACS Publications. (2025, October 9). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry. Available from: [Link]

  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?. Available from: [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Biology LibreTexts. (2026, January 19). 5.2: Techniques to Measure Binding. Available from: [Link]

  • Advion Interchim Scientific. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Available from: [Link]

  • PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method. Available from: [Link]

  • PMC. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Available from: [Link]

  • PMC. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Available from: [Link]

  • MDPI. (2020, September 22). Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking. Available from: [Link]

  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist. Available from: [Link]

  • PLOS One. (2015, July 29). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. Available from: [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available from: [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Available from: [Link]

  • TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). Available from: [Link]

  • ResearchGate. Isothermal Titration Calorimetry: Principles and Applications | Request PDF. Available from: [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Available from: [Link]

  • AACR Journals. (2024, March 22). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Available from: [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available from: [Link]

  • MySkinRecipes. 3-Chloroquinoline. Available from: [Link]

  • PMC. (2025, July 21). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Available from: [Link]

  • Frontiers. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Available from: [Link]

  • ResearchGate. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available from: [Link]

  • IntechOpen. (2018, July 11). Docking Studies on Novel Analogues of 8-Chloro-Quinolones against Staphylococcus aureus. Available from: [Link]

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Validation

mass spectrometry fragmentation patterns of 3-chloroquinoline-6-carboxylic acid

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-Chloroquinoline-6-Carboxylic Acid: A Comparative Analysis for Structural Elucidation This guide provides a comprehensive analysis of the mass spectrometric fr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-Chloroquinoline-6-Carboxylic Acid: A Comparative Analysis for Structural Elucidation

This guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 3-chloroquinoline-6-carboxylic acid, a molecule of interest in pharmaceutical and chemical research. Understanding the fragmentation patterns is paramount for unambiguous identification, metabolite profiling, and quality control. As direct experimental data for this specific molecule is not widely published, this guide synthesizes foundational principles of mass spectrometry with data from closely related analogs to build a robust, predictive model of its fragmentation. We will compare its expected behavior to that of quinoline carboxylic acids and other halogenated aromatics to provide a holistic analytical perspective.

The Analytical Imperative: Why Fragmentation Matters

In drug discovery and development, confirming a molecule's identity is a non-negotiable cornerstone of regulatory compliance and scientific validity. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose. The technique ionizes a target molecule and then measures the mass-to-charge ratio (m/z) of the resulting ion and its fragments. This fragmentation pattern serves as a unique "molecular fingerprint." For a substituted heterocyclic compound like 3-chloroquinoline-6-carboxylic acid, three key structural features dictate this fingerprint: the quinoline core, the chlorine substituent, and the carboxylic acid group. Each feature imparts a distinct and predictable influence on the fragmentation pathways, which we will explore in detail.

Predicted Fragmentation Pathways: A Tale of Two Ionization Techniques

The fragmentation of 3-chloroquinoline-6-carboxylic acid is highly dependent on the ionization method employed. We will consider two of the most common techniques: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI).

Electron Ionization (EI-MS): The Hard Fragmentation Approach

EI utilizes a high-energy electron beam (~70 eV) that typically results in extensive and reproducible fragmentation, ideal for structural elucidation and library matching.[1]

The key fragmentation steps for 3-chloroquinoline-6-carboxylic acid under EI are predicted as follows:

  • Molecular Ion Formation: The initial event is the formation of the molecular ion, [M]+•. A critical diagnostic feature will be the presence of an M+2 peak with an intensity approximately one-third of the molecular ion peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[1]

  • Primary Fragmentation - The Carboxylic Acid Group: The carboxylic acid moiety is a primary site of fragmentation. Two competing losses are expected:

    • Loss of a Carboxyl Radical (•COOH): This involves the cleavage of the bond connecting the carboxylic group to the quinoline ring, resulting in a neutral loss of 45 Da and the formation of a [M - COOH]⁺ ion.[2][3] This is a common pathway for aromatic carboxylic acids.[4]

    • Loss of Carbon Dioxide (CO₂): Decarboxylation leads to the neutral loss of 44 Da, forming a [M - CO₂]+• radical cation.[2]

  • Secondary Fragmentation - The Quinoline Ring and Chlorine: Following the initial loss from the carboxylic acid, the resulting fragment ions can undergo further fragmentation. A characteristic pathway for the quinoline ring system is the expulsion of a neutral hydrogen cyanide (HCN) molecule (27 Da).[3][5] Additionally, the loss of the chlorine radical (•Cl) is another plausible fragmentation route.

EI_Fragmentation_Pathway M [C₁₀H₆ClNO₂]⁺• Molecular Ion (M) M_minus_COOH [M - COOH]⁺ (Loss of 45 Da) M->M_minus_COOH - •COOH M_minus_CO2 [M - CO₂]⁺• (Loss of 44 Da) M->M_minus_CO2 - CO₂ M_minus_Cl [M - Cl]⁺ M->M_minus_Cl - •Cl M_minus_COOH_minus_HCN [M - COOH - HCN]⁺ (Loss of 27 Da) M_minus_COOH->M_minus_COOH_minus_HCN - HCN ESI_Fragmentation_Pathway MH [C₁₀H₆ClNO₂ + H]⁺ Precursor Ion [M+H]⁺ MH_minus_H2O [M+H - H₂O]⁺ (Loss of 18 Da) MH->MH_minus_H2O - H₂O MH_minus_HCl [M+H - HCl]⁺ (Loss of 36 Da) MH->MH_minus_HCl - HCl MH_minus_H2O_minus_CO [M+H - H₂O - CO]⁺ (Loss of 28 Da) MH_minus_H2O->MH_minus_H2O_minus_CO - CO Analytical_Workflow cluster_0 Sample Preparation cluster_1 Instrumentation cluster_2 Data Analysis cluster_3 Outcome Prep Dissolve sample in appropriate solvent GCMS GC-EI-MS Prep->GCMS LCMS LC-ESI-MS/MS Prep->LCMS EI_Analysis Identify [M]+• and fragment ions. Check Cl isotope pattern. GCMS->EI_Analysis ESI_Analysis Identify [M+H]+ and product ions. LCMS->ESI_Analysis Result Structural Confirmation & Fragmentation Map EI_Analysis->Result ESI_Analysis->Result

Sources

Comparative

A Researcher's Guide to Benchmarking 3-Chloroquinoline-6-Carboxylic Acid Against Standard Kinase Inhibitors

In the landscape of oncological drug discovery, the quinoline scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent anti-cancer properties. Among these, 3-chloroquinoline-6-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological drug discovery, the quinoline scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent anti-cancer properties. Among these, 3-chloroquinoline-6-carboxylic acid represents a promising, yet underexplored, candidate for kinase inhibition. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the performance of this compound against well-established, standard kinase inhibitors. By adhering to the principles of scientific integrity and employing robust experimental designs, we can effectively ascertain the therapeutic potential of this novel chemical entity.

The rationale for this investigation is rooted in the established activity of related compounds. For instance, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, and N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have shown inhibitory activity against the PI3Kα kinase domain.[1][2] These findings suggest that 3-chloroquinoline-6-carboxylic acid may also target key kinases in oncogenic signaling pathways. To validate this hypothesis and understand its specific inhibitory profile, a systematic benchmarking study is essential.

Selecting the Right Benchmarks: A Trio of Standards

A critical aspect of any comparative study is the selection of appropriate standards. For this guide, we have chosen three well-characterized kinase inhibitors, each with a distinct profile, to provide a comprehensive comparison:

  • Staurosporine : A potent, broad-spectrum inhibitor of a wide array of protein kinases.[3][4][5][6] It serves as an excellent positive control for kinase inhibition assays and helps to assess the general kinase-inhibitory potential of a test compound.

  • Gefitinib (Iressa®) : A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8][9][10][11] Benchmarking against Gefitinib will help determine if 3-chloroquinoline-6-carboxylic acid has activity against this clinically relevant target, which is often mutated and overexpressed in various cancers.[8]

  • Dasatinib (Sprycel®) : A multi-targeted inhibitor that potently inhibits BCR-ABL and Src family kinases.[12][13][14][15][16] Comparing with Dasatinib will provide insights into the test compound's potential to inhibit multiple key oncogenic kinases.

Experimental Blueprint: A Multi-faceted Approach to Benchmarking

To generate a holistic understanding of 3-chloroquinoline-6-carboxylic acid's inhibitory profile, a combination of biochemical and cell-based assays is recommended. This dual approach allows for the determination of direct enzyme inhibition as well as the assessment of compound activity in a more physiologically relevant cellular context.

Biochemical Assays: Gauging Direct Kinase Inhibition

The initial step in characterizing a potential kinase inhibitor is to measure its direct effect on enzyme activity. The ADP-Glo™ Kinase Assay is a robust and versatile platform for this purpose, as it measures the amount of ADP produced during a kinase reaction, providing a direct readout of enzyme activity.[17][18][19][20][21]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation : Prepare the necessary reagents, including the kinase of interest (e.g., EGFR, Src, a panel of kinases), the appropriate substrate, ATP, and the test compound (3-chloroquinoline-6-carboxylic acid) and standard inhibitors at various concentrations.

  • Kinase Reaction : In a 384-well plate, set up the kinase reaction by adding 5µl of the kinase solution, 5µl of the substrate/ATP solution, and 5µl of the test compound or standard inhibitor solution. Incubate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion : Add 5µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation : Add 10µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition : Measure the luminescence using a plate-reading luminometer.

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Assays: Assessing Target Engagement in a Live-Cell Environment

While biochemical assays are crucial for determining direct enzyme inhibition, they do not fully recapitulate the complexities of a cellular environment. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful tool to measure the binding of a compound to its target kinase within intact cells.[22][23][24][25][26]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation : Culture cells (e.g., a relevant cancer cell line) that have been engineered to express the kinase of interest fused to NanoLuc® luciferase.

  • Compound and Tracer Addition : In a suitable assay plate, add the test compound (3-chloroquinoline-6-carboxylic acid) or standard inhibitor at various concentrations. Then, add a cell-permeable fluorescent tracer that binds to the target kinase.

  • Cell Plating : Add the prepared cells to the assay plate.

  • Equilibration : Incubate the plate to allow the compound and tracer to reach equilibrium with the target kinase inside the cells.

  • Signal Detection : Add the NanoBRET™ substrate. If the fluorescent tracer is bound to the NanoLuc®-fused kinase, Bioluminescence Resonance Energy Transfer (BRET) will occur. If the test compound displaces the tracer, the BRET signal will be reduced. Measure the BRET signal using a suitable plate reader.

  • Data Analysis : Determine the IC50 value, which in this context represents the concentration of the compound required to displace 50% of the tracer from the target kinase.

Data Presentation: A Comparative Overview

The quantitative data generated from these assays should be organized into clear and concise tables to facilitate a direct comparison of 3-chloroquinoline-6-carboxylic acid with the standard inhibitors.

Table 1: Biochemical Kinase Inhibition (IC50, nM)

Kinase Target3-Chloroquinoline-6-carboxylic acidStaurosporineGefitinibDasatinib
EGFRExample ValueExample ValueExample ValueExample Value
SrcExample ValueExample ValueExample ValueExample Value
ABLExample ValueExample ValueExample ValueExample Value
Other KinaseExample ValueExample ValueExample ValueExample Value

Table 2: Cellular Target Engagement (IC50, nM)

Kinase Target3-Chloroquinoline-6-carboxylic acidStaurosporineGefitinibDasatinib
EGFRExample ValueExample ValueExample ValueExample Value
SrcExample ValueExample ValueExample ValueExample Value
ABLExample ValueExample ValueExample ValueExample Value
Other KinaseExample ValueExample ValueExample ValueExample Value

Visualizing the Context: Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the experimental process, we can use diagrams to visualize key information.

Signaling Pathway: The PI3K/AKT/mTOR Pathway

Given that quinoline derivatives have been shown to inhibit components of the PI3K/AKT/mTOR pathway, understanding this signaling cascade is crucial.[27][28][29][30][31] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[29][31]

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits and Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Activates Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription _4EBP1->Transcription Inhibits (when unphosphorylated)

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.

Experimental Workflow

A clear experimental workflow ensures a systematic and reproducible approach to benchmarking.

Benchmarking_Workflow cluster_prep Preparation cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_analysis Data Analysis and Interpretation Compound_Prep Prepare 3-chloroquinoline-6-carboxylic acid and Standard Inhibitors ADP_Glo Perform ADP-Glo™ Kinase Assay (Determine IC50 values) Compound_Prep->ADP_Glo NanoBRET Perform NanoBRET™ Target Engagement Assay (Determine cellular IC50 values) Compound_Prep->NanoBRET Reagent_Prep Prepare Assay Reagents (Kinases, Substrates, Buffers) Reagent_Prep->ADP_Glo Reagent_Prep->NanoBRET Data_Table Compile Data into Comparative Tables ADP_Glo->Data_Table NanoBRET->Data_Table Interpretation Interpret Results: Potency, Selectivity, and Cellular Activity Data_Table->Interpretation

Caption: A streamlined workflow for benchmarking novel kinase inhibitors.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of 3-chloroquinoline-6-carboxylic acid as a potential kinase inhibitor. By employing a combination of well-validated biochemical and cell-based assays and benchmarking against a panel of standard inhibitors, researchers can generate high-quality, reproducible data. This systematic approach will not only elucidate the inhibitory profile of this novel compound but also provide valuable insights to guide future drug development efforts in the pursuit of more effective cancer therapies.

References

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Validation

A Comparative Guide to the Thermal Stability of 3-Chloroquinoline-6-Carboxylic Acid and Its Esters

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, understanding the thermal stability of a compound is paramount. This property dictates...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, understanding the thermal stability of a compound is paramount. This property dictates storage conditions, manufacturing processes, and ultimately, the safety and efficacy of the final product. This guide provides an in-depth comparative analysis of the thermal stability of 3-chloroquinoline-6-carboxylic acid and its corresponding ester derivatives. As a Senior Application Scientist, my aim is to blend fundamental principles with practical, field-tested insights to offer a comprehensive resource for researchers.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The substituent at the 6-position, a carboxylic acid or its ester, significantly influences the molecule's physicochemical properties, including its thermal behavior. This guide will dissect these differences through the lens of established thermal analysis techniques.

The Significance of Thermal Stability

Thermal stability is not merely an academic parameter; it has profound real-world implications in drug development.[1][2] A compound that readily degrades at elevated temperatures can lead to loss of potency, the formation of toxic byproducts, and unforeseen challenges during formulation and large-scale synthesis.[1] For active pharmaceutical ingredients (APIs), consistent thermal behavior is a critical quality attribute.

Core Structural Considerations: Acid vs. Ester

The primary chemical distinction between 3-chloroquinoline-6-carboxylic acid and its esters lies in the functional group at the 6-position. The carboxylic acid possesses a labile proton and is capable of strong intermolecular hydrogen bonding, which can influence its crystal lattice energy and, consequently, its melting point and decomposition profile. Esterification replaces this acidic proton with an alkyl or aryl group, altering the molecule's polarity, hydrogen bonding capability, and susceptibility to different degradation pathways.[3][4]

Experimental Evaluation of Thermal Stability

To quantitatively assess and compare the thermal stability of these compounds, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6] These methods provide complementary information on mass loss and energetic transitions as a function of temperature.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[2] This technique is invaluable for determining the onset temperature of decomposition, quantifying mass loss at different stages, and identifying the presence of residual solvents or hydrates.[7]

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample (3-chloroquinoline-6-carboxylic acid or its ester) into a ceramic or platinum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min to prevent oxidative degradation.

    • Temperature Program: Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline tangent and the tangent of the decomposition step.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 3-5 mg of sample start->weigh pan Place in TGA pan weigh->pan load Load sample into TGA pan->load program Set N2 atmosphere Heat 30-600°C @ 10°C/min load->program run Run Analysis program->run plot Plot Mass vs. Temperature run->plot tonset Determine Tonset plot->tonset end End tonset->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to determine melting points, glass transitions, and enthalpies of fusion, providing insights into the physical stability and purity of the compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-4 mg of the sample into an aluminum pan and hermetically seal it.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min.

    • Temperature Program: Heat the sample from 30 °C to a temperature above its melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point (Tm) is determined as the peak temperature of the endothermic melting event.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Interpretation start_dsc Start weigh_dsc Weigh 2-4 mg of sample start_dsc->weigh_dsc pan_dsc Seal in aluminum pan weigh_dsc->pan_dsc load_dsc Load sample into DSC pan_dsc->load_dsc program_dsc Set N2 atmosphere Heat @ 10°C/min load_dsc->program_dsc run_dsc Run Analysis program_dsc->run_dsc plot_dsc Plot Heat Flow vs. Temp. run_dsc->plot_dsc tm Determine Melting Point (Tm) plot_dsc->tm end_dsc End tm->end_dsc

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Comparative Thermal Behavior: A Mechanistic Perspective

Based on the fundamental principles of chemical stability, we can anticipate distinct thermal profiles for 3-chloroquinoline-6-carboxylic acid and its esters.

3-Chloroquinoline-6-carboxylic Acid

The thermal decomposition of aromatic carboxylic acids can proceed through several pathways, with decarboxylation being a common route at elevated temperatures.[8][9][10] For 3-chloroquinoline-6-carboxylic acid, the primary decomposition event is likely the loss of carbon dioxide from the carboxylic acid group. This decarboxylation would yield 3-chloroquinoline.

The presence of the chloro-substituent on the quinoline ring is expected to enhance the overall thermal stability of the molecule.[11] Halogen atoms can increase intermolecular forces and contribute to a more stable crystal lattice.

Esters of 3-Chloroquinoline-6-carboxylic Acid

Esterification generally leads to an increase in thermal stability compared to the parent carboxylic acid.[12] This is attributed to the replacement of the thermally labile carboxylic acid group with a more stable ester linkage. The decomposition of the esters would likely require higher temperatures to initiate, involving cleavage of the ester bond or degradation of the quinoline ring itself.

The nature of the alcohol used for esterification (e.g., methyl, ethyl, benzyl) will also influence thermal stability. Esters with longer alkyl chains may exhibit slightly different decomposition profiles due to the potential for fragmentation of the alkyl group.[12] Aromatic esters are noted for their high stability due to the delocalized electron density of the aromatic rings.[4]

Data Summary and Comparison

The following table summarizes the expected thermal properties of 3-chloroquinoline-6-carboxylic acid and two representative esters (methyl and benzyl esters), based on the principles discussed.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Melting Point (°C)Expected Tonset (°C)
3-Chloroquinoline-6-carboxylic acidC10H6ClNO2207.61~250-260~270-280
Methyl 3-chloroquinoline-6-carboxylateC11H8ClNO2221.64~140-150~290-300
Benzyl 3-chloroquinoline-6-carboxylateC17H12ClNO2297.74~160-170~310-320

Note: The values presented are illustrative and based on general trends. Actual experimental values may vary.

Logical Relationship Diagram

Stability_Relationship cluster_compounds Compounds cluster_factors Influencing Factors cluster_stability Relative Thermal Stability acid 3-Chloroquinoline-6-carboxylic Acid decarboxylation Decarboxylation Pathway acid->decarboxylation esters Esters of 3-Chloroquinoline-6-carboxylic Acid ester_bond Ester Bond Stability esters->ester_bond alkyl_group Nature of Alkyl/Aryl Group esters->alkyl_group stability_acid Lower Stability decarboxylation->stability_acid stability_esters Higher Stability ester_bond->stability_esters alkyl_group->stability_esters

Caption: Factors influencing the thermal stability of the acid vs. its esters.

Conclusion and Future Directions

For drug development professionals, this implies that ester-based prodrugs of a carboxylic acid-containing API may offer advantages in terms of stability during manufacturing and storage. However, this increased thermal stability must be balanced with the desired pharmacokinetic and pharmacodynamic properties of the final drug product.

Further experimental studies are warranted to precisely quantify the thermal decomposition kinetics and to identify the degradation products of these compounds under various conditions. Such data would be invaluable for robust formulation development and for ensuring the quality and safety of pharmaceuticals derived from the 3-chloroquinoline-6-carboxylic acid scaffold.

References

  • Britt, P. F., Eskay, T. P., & Buchanan, A. C., III. (n.d.). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. OSTI.GOV. [Link]

  • Pan, Y.-G., & Shaw, H. (1991). Pyrolysis of Aromatic Carboxylic Acids: Potential Involvement of Anhydrides in Retrograde Reactions in Low-Rank Coal. Energy & Fuels, 5(4), 543–548. [Link]

  • Saleh, M. A. M., & Al-Thabaiti, S. A. (2005). Pyrolysis of Aromatic Carboxylic Acid Salts: Does Decarboxylation Play a Role in Cross-Linking Reactions? Energy & Fuels, 19(2), 643–650. [Link]

  • Saleh, M. A. M., & Al-Thabaiti, S. A. (n.d.). Pyrolysis of Aromatic Carboxylic Acid Salts: Does Decarboxylation Play a Role in Cross-Linking Reactions? Sciencemadness.org. [Link]

  • Saleh, M. A. M., & Al-Thabaiti, S. A. (n.d.). Pyrolysis of Aromatic Carboxylic Acid Salts: Does Decarboxylation. PDF Free Download. [Link]

  • Lizarraga, E., Lorenzo, M., & Valles, E. (2005). Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. ResearchGate. [Link]

  • Sivaramakrishna, D., Lifshitz, C., & Lifshitz, A. (2000). Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical. The Journal of Physical Chemistry A, 104(43), 9789–9796. [Link]

  • Ribeiro da Silva, M. A. V., & Santos, L. M. N. B. F. (2023). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Longdom Publishing. [Link]

  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • Formia, A., Sádaba, I., & Salis, A. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Kanakapura, M. D., & An, H. (2021). Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. Ecotoxicology and Environmental Safety, 217, 112242. [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. [Link]

  • EngagedScholarship@CSU. (n.d.). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. [Link]

  • N'Da, D. D., & Wan, B. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. MDPI. [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]

  • Chemistry LibreTexts. (2020, July 9). 2: Carboxylic Acids and Esters. [Link]

  • Ravotti, R., & Schütz, M. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. Polymers, 12(2), 449. [Link]

  • Siggia, S., & Hanna, J. G. (n.d.). Analysis of carboxylic acids and esters. ResearchGate. [Link]

  • ResearchGate. (n.d.). Metabolic degradation of Chloroquine in vivo. [Link]

  • Zhang, S., Chen, J., & Zhao, Q. (2021). Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. Environmental Science and Pollution Research, 28(20), 25393–25403. [Link]

  • Yi, X.-H., Ji, H., & Chen, J. (2024). Photocatalytic Degradation of Antiviral Drugs Chloroquine Phosphate and Lamivudine by Bi2O3–TiO2/PAC under a Xe Lamp: Insights into Reactive Oxygen Species' Action and Toxicity Reduction. ACS ES&T Water. [Link]

  • Ravotti, R., & Schütz, M. (2025, October 15). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

  • Ravotti, R., & Schütz, M. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

  • Cole, A. C., & Jessop, P. G. (2008). Esterification in Ionic Liquids: The Influence of Solvent Basicity. The Journal of Organic Chemistry, 73(13), 5181–5184. [Link]

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Safety & Regulatory Compliance

Safety

3-Chloroquinoline-6-carboxylic acid proper disposal procedures

As a Senior Application Scientist overseeing chemical lifecycle management, I frequently consult on the safe handling and disposal of highly functionalized pharmaceutical intermediates. 3-Chloroquinoline-6-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical lifecycle management, I frequently consult on the safe handling and disposal of highly functionalized pharmaceutical intermediates. 3-Chloroquinoline-6-carboxylic acid is a critical building block utilized in the synthesis of kinase inhibitors and anti-infective agents. While its rigid quinoline scaffold and specific halogenation pattern make it invaluable for structure-activity relationship (SAR) optimization, these exact structural features dictate strict, non-negotiable protocols for its disposal.

Standard waste disposal methods are insufficient for this compound. To build a self-validating safety system in your laboratory, you must understand the chemical causality behind the disposal procedures.

The Chemical Imperative: Why Standard Disposal Fails

The hazards associated with 3-Chloroquinoline-6-carboxylic acid are intrinsically linked to its molecular architecture:

  • The Halogenated Aromatic Ring: The carbon-chlorine (C-Cl) bond is thermodynamically stable. In standard municipal incinerators (which operate at lower temperatures), incomplete combustion of halogenated aromatics leads to the synthesis of highly toxic, environmentally persistent polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1].

  • The Quinoline Nitrogen: Upon combustion, the heteroaromatic nitrogen oxidizes to form nitrogen oxides (NOx), which are severe respiratory irritants and environmental pollutants[2].

  • The Carboxylic Acid Moiety: This functional group confers pH-dependent aqueous solubility. If improperly landfilled, the compound can ionize in environmental waters, significantly increasing its mobility and the risk of groundwater contamination[3].

Because of these features, this compound is strictly regulated under the4[4], requiring specialized thermal destruction.

Quantitative Hazard Profile

To ensure your team understands the immediate risks, all quantitative data and hazard classifications derived from standardized 3[3] are summarized below.

ParameterSpecification / Hazard DataOperational Implication
Molecular Formula C10H6ClNO2High carbon/halogen ratio dictates incineration parameters.
GHS Health Hazards Category 2 (Skin/Eye Irritation), Category 3 (Respiratory)Mandates handling inside a fume hood with proper PPE (nitrile gloves, goggles)[3].
Combustion Byproducts COx, NOx, Hydrogen Chloride (HCl) gasRequires disposal facilities equipped with caustic scrubbers[2].
Waste Classification Halogenated Organic WasteMust never be mixed with non-halogenated solvent streams[1].

Self-Validating Disposal Protocol

To guarantee compliance and safety, implement the following step-by-step methodology. This protocol is designed to be self-validating—meaning each step contains a verification check to prevent downstream failures.

Step 1: Source Segregation (The Verification Step)

  • Action: Dedicate a specific, clearly labeled waste carboy exclusively for "Halogenated Organic Waste."

  • Causality: Mixing halogenated waste with non-halogenated solvents drastically increases the volume of highly regulated waste, exponentially increasing disposal costs. Furthermore, mixing acids with incompatible organic solvents can trigger exothermic reactions.

  • Validation: Before adding waste, verify the pH of the solution (if in aqueous/solvent suspension) is neutral (pH 6-8) to prevent degradation of the container.

Step 2: Primary Containment

  • Action: Store the waste in High-Density Polyethylene (HDPE) or amber glass containers.

  • Causality: HDPE is resistant to the corrosive nature of the carboxylic acid moiety and the solvent vehicles typically used to dissolve quinoline derivatives.

  • Validation: Inspect the container cap for a Teflon (PTFE) liner to ensure an airtight seal, preventing the escape of volatile organic compounds (VOCs).

Step 3: Manifesting and Transport

  • Action: Contract a licensed hazardous waste disposal company. The waste manifest must explicitly state the presence of "Halogenated Quinoline Derivatives."

  • Causality: Transparency on the manifest allows the receiving facility to route the waste to the correct high-temperature incinerator rather than a standard landfill[5].

Step 4: High-Temperature Incineration (Final Destruction)

  • Action: The contractor will process the waste via 1[1].

  • Causality: The incinerator must operate at temperatures exceeding 1000°C with an extended residence time. This extreme thermal environment is required to provide the activation energy necessary to completely cleave the robust C-Cl bonds, mineralizing the compound into CO2 and H2O.

  • Mechanistic Control: As the chlorine and nitrogen atoms are liberated, they form HCl and NOx gases. The incinerator's exhaust is routed through a caustic scrubber (typically a NaOH or Ca(OH)2 shower). The acid-base neutralization reaction ( HCl+NaOH→NaCl+H2​O ) captures the toxic gas as benign salt water, preventing atmospheric pollution[1].

Lifecycle Workflow Visualization

The following diagram illustrates the logical progression of the waste stream from generation to final atmospheric neutralization.

WasteWorkflow Gen 1. Waste Generation (3-Chloroquinoline-6-carboxylic acid) Seg 2. Segregation (Isolate as Halogenated Organic Stream) Gen->Seg Cont 3. Containment & Labeling (HDPE/Glass, Verify PTFE Seal) Seg->Cont Trans 4. RCRA-Compliant Transport (Licensed Hazardous Waste Contractor) Cont->Trans Inc 5. High-Temp Incineration (>1000°C, Cleaves C-Cl & N-C bonds) Trans->Inc Scrub 6. Caustic Scrubbing (Neutralizes HCl & NOx to harmless salts) Inc->Scrub

Fig 1: Step-by-step lifecycle workflow for the safe disposal of halogenated quinoline derivatives.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Safety Data Sheet - Regulations.gov (Halogenated Compounds) Source: Regulations.gov URL: [Link]

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